molecular formula C7H13BrO2 B6251133 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 111934-94-2

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B6251133
CAS No.: 111934-94-2
M. Wt: 209.08 g/mol
InChI Key: JXWMMTGNSOBOTC-UHFFFAOYSA-N
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Description

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95.
BenchChem offers high-quality 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWMMTGNSOBOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553371
Record name 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
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Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111934-94-2
Record name 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111934-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a versatile bifunctional molecule of significant interest in modern organic synthesis. Its unique structure, incorporating a reactive bromomethyl group and a stable 1,3-dioxane ring, renders it a valuable building block for the construction of complex molecular architectures. The 1,3-dioxane moiety often serves as a protected form of a 1,3-diol or a carbonyl group, while the bromomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions. This combination of a stable protecting group and a reactive functional group in a single molecule makes it a strategic component in multistep syntheses, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, offering insights for its effective utilization in research and development.

Chemical Structure and Conformation

The chemical structure of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is defined by a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, a gem-dimethyl group at position 2, and a bromomethyl substituent at position 5. The systematic IUPAC name for this compound is 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

The 1,3-dioxane ring typically adopts a stable chair conformation, which minimizes steric strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the bromomethyl group at the C5 position is a key determinant of the molecule's overall shape and reactivity. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

Caption: 2D Chemical Structure of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1][2]
Molecular Weight 209.08 g/mol [1][2]
CAS Number 111934-94-2[1][2]
Appearance Colorless to pale yellow liquid/solid[3]
Purity Typically ≥95%[1]
SMILES BrCC1COC(C)(C)OC1[1]
Solubility Soluble in organic solvents.[3]

Note: Properties such as boiling point, melting point, and density for this specific compound are not widely reported. However, for the related isomer, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (CAS 97845-58-4), the density is reported as 1.336 g/mL at 25 °C and the refractive index as n20/D 1.482. These values may serve as a rough estimate.

Synthesis and Purification

The synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the acetalization of a suitably substituted 1,3-propanediol with acetone. A plausible and efficient synthetic route starts from 2-(bromomethyl)-2-methyl-1,3-propanediol.

Experimental Protocol: Synthesis from 2-(Bromomethyl)-2-methyl-1,3-propanediol

This protocol is based on the general principles of 1,3-dioxane formation. The expertise of a senior application scientist suggests that an acid catalyst is crucial for the reaction to proceed efficiently by protonating the acetone carbonyl, making it more electrophilic. The removal of water is also critical to drive the equilibrium towards the product.

Materials:

  • 2-(Bromomethyl)-2-methyl-1,3-propanediol

  • Anhydrous acetone

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-(bromomethyl)-2-methyl-1,3-propanediol (1 equivalent) in a suitable solvent like dichloromethane or an excess of acetone.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 equivalents).

  • Reaction: Reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

G start Dissolve 2-(bromomethyl)-2-methyl-1,3-propanediol in solvent add_catalyst Add p-TsOH start->add_catalyst reflux Reflux with water removal (Dean-Stark) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and quench with NaHCO₃ monitor->workup Reaction complete extract Extract with DCM workup->extract dry Wash with brine and dry extract->dry purify Concentrate and purify dry->purify product 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane purify->product

Caption: Experimental workflow for the synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing bromine atom and the oxygen atoms in the dioxane ring.

  • gem-Dimethyl Protons: A singlet corresponding to the six protons of the two methyl groups at the C2 position.

  • Dioxane Ring Protons: The protons on the C4 and C6 carbons of the dioxane ring will likely appear as multiplets due to coupling with each other and with the proton at the C5 position.

  • C5 Proton: A multiplet for the single proton at the C5 position.

  • Bromomethyl Protons: A doublet for the two protons of the bromomethyl group, coupled to the proton at the C5 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • gem-Dimethyl Carbons: A signal for the two equivalent methyl carbons at C2.

  • Quaternary Carbon (C2): A signal for the quaternary carbon at the C2 position.

  • Dioxane Ring Carbons (C4 and C6): Signals for the methylene carbons of the dioxane ring.

  • C5 Carbon: A signal for the methine carbon at the C5 position.

  • Bromomethyl Carbon: A signal for the carbon of the bromomethyl group, shifted downfield due to the effect of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O Stretching: Strong C-O stretching bands, characteristic of the ether linkages in the dioxane ring, are expected in the fingerprint region, typically around 1100-1200 cm⁻¹.

  • C-Br Stretching: A band corresponding to the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (209.08 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, loss of a methyl group, and cleavage of the dioxane ring.

Reactivity and Applications in Drug Development

The synthetic utility of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane stems from the reactivity of its bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of the 2,2-dimethyl-1,3-dioxane-5-yl)methyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

The primary application of this compound is in SN2 reactions where a nucleophile displaces the bromide ion. This provides a straightforward method for forming new carbon-heteroatom or carbon-carbon bonds.

Reaction with Amines and Thiols: The reaction with primary or secondary amines yields the corresponding N-substituted products, which are valuable intermediates in the synthesis of biologically active compounds. Similarly, reaction with thiols or thiolates leads to the formation of thioethers. The pyrimidine thioether scaffold, for example, is found in compounds with potential antidepressant and anxiolytic activities[4].

G cluster_mechanism SN2 Mechanism dioxane 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane product Substituted Product dioxane->product SN2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->product bromide Br⁻ Nu Nu⁻ C CH₂ Nu->C Attack Br Br C->Br Leaving Group Dioxane_ring Dioxane Ring C->Dioxane_ring

Caption: General scheme for the reaction of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane with a nucleophile.

Role as a Protected Building Block

In the context of drug development, the 1,3-dioxane group can serve as a protecting group for a 1,3-diol or a carbonyl functionality. This is particularly useful in complex, multi-step syntheses where the reactivity of these functional groups needs to be masked while other transformations are carried out on the molecule. The dioxane can be readily removed under acidic conditions to reveal the original functional group.

Potential Applications in Medicinal Chemistry

While specific examples of drugs synthesized directly from 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active molecules. For instance, dioxane-based structures have been investigated as antiviral agents[5][6]. The ability to introduce a protected diol or carbonyl functionality via the bromomethyl group makes it a valuable tool for creating libraries of compounds for screening against various biological targets. Heterocyclic compounds containing five- and six-membered rings are common scaffolds in the design of new anticancer agents[7][8].

Safety and Handling

As a brominated organic compound, 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following hazards and handling recommendations.

Potential Hazards:

  • Harmful if swallowed: Similar brominated compounds are classified as acutely toxic via the oral route[9].

  • Skin and Eye Irritant: Contact with skin and eyes may cause irritation[9].

  • Respiratory Irritant: Inhalation of vapors or dust may cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a stable protecting group with a reactive electrophilic center, allows for its strategic incorporation into a wide range of molecules. This makes it a particularly useful tool for researchers and scientists in the field of drug development and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe application in the laboratory. Further research into the specific applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel biologically active compounds.

References

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Sources

Technical Guide: 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS 111934-94-2)

[1][2]

Executive Summary

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS 111934-94-2) is a specialized heterocyclic organic intermediate widely utilized in the synthesis of complex pharmaceutical agents and bioactive molecules.[1][2] Characterized by its 1,3-dioxane ring protected by a dimethyl ketal (acetonide) group, it serves as a robust electrophile in nucleophilic substitution reactions. Its primary utility lies in introducing the 2,2-dimethyl-1,3-dioxan-5-yl-methyl motif, a protected form of a 2-substituted-1,3-diol, which is critical in the development of cyclic phosphonic acid derivatives (e.g., 2ccPA) and other therapeutic candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility profile, synthetic protocols, and handling requirements for research and development applications.

Chemical Identity & Structural Profile[3][4][5][6][7][8]

Property Data
CAS Registry Number 111934-94-2
IUPAC Name 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
Synonyms 2,2-Dimethyl-5-(bromomethyl)-1,3-dioxane; (2,2-Dimethyl-1,3-dioxan-5-yl)methyl bromide
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
SMILES CC1(C)OCC(CBr)CO1
InChI Key JXWMMTGNSOBOTC-UHFFFAOYSA-N
Structural Class Cyclic Ketal / Alkyl Bromide

Physicochemical Properties

The following data synthesizes experimental observations and high-confidence predictive models suitable for process chemistry calculations.

Table 1: Physical Properties[10]
Parameter Value / Range Notes
Physical State Liquid (at 20°C)Clear, colorless to pale yellow oil.
Boiling Point ~85–90°C (at 1-2 mmHg)Predicted based on structural analogs. Decomposes at higher temps.
Density 1.30 – 1.35 g/mLHigher density due to bromine atom.
Refractive Index (

)
~1.48Typical for brominated dioxanes.
LogP (Octanol/Water) 2.1 (Predicted)Lipophilic; readily partitions into organic layers.
Flash Point >110°CClosed cup (Estimated).
Stability Moisture SensitiveThe acetonide group is acid-labile; stable under basic/neutral conditions.

Solubility & Formulation Data

Understanding the solubility profile is critical for reaction solvent selection and purification strategies.

Solubility Profile
  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Low/Negligible Solubility: Water (Hydrophobic), aqueous buffers (without co-solvents).

Formulation Guidelines for Reactions
  • Reaction Solvent: Anhydrous DCM or THF are preferred. The compound is stable in these solvents for extended periods if kept dry.

  • Partitioning: In workups, the compound will reside exclusively in the organic phase. Wash with brine to remove polar impurities, but avoid acidic washes (e.g., 1M HCl) which may hydrolyze the acetonide protecting group, leading to the formation of the diol byproduct.

Experimental Protocols

Protocol A: Synthesis of CAS 111934-94-2 via Appel Reaction

Objective: Conversion of (2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 4728-12-5) to the bromide using Carbon Tetrabromide (


Reagents:

  • (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.2 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous, 10 mL/g substrate)

  • Imidazole (1.5 eq, optional buffer)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the starting alcohol (CAS 4728-12-5) in anhydrous DCM. Cool the solution to 0°C  using an ice bath.
    
  • Addition: Add

    
     (1.2 eq) to the stirred solution.
    
  • Activation: Slowly add

    
     (1.2 eq) portion-wise over 15 minutes. Caution: Exothermic reaction. The solution may turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours . Monitor via TLC (Hexane:EtOAc 4:1); the product (

    
    ) is less polar than the alcohol (
    
    
    ).
  • Workup: Quench by adding saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    ). Combine organic layers, dry over anhydrous
    
    
    , and filter.
  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain triphenylphosphine oxide (

    
    ) as a solid byproduct. Triturate with cold Hexane/Ether to precipitate the oxide, filter, and concentrate the supernatant. Purify the oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
    

Self-Validating Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl doublet (

    
     ppm) and appearance of the bromomethyl doublet (
    
    
    ppm). The gem-dimethyl singlets (
    
    
    ppm) should remain intact.
Protocol B: Storage & Stability Testing
  • Storage: Store neat liquid at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability Check: Before use, check for acidity. If the liquid has turned orange/brown, it indicates decomposition (HBr release). Re-purify by passing through a short plug of basic alumina or silica gel.

Biological & Synthetic Applications

CAS 111934-94-2 is a versatile building block.[3] Its primary value is the "masked" diol functionality, which allows researchers to install a glycerol-like backbone into molecules while keeping the hydroxyl groups protected.

Key Application: Synthesis of Cyclic Phosphonic Acid Analogs (2ccPA)

The compound is a key intermediate in synthesizing 2-carba-cyclic phosphatidic acid (2ccPA) derivatives, which are potent lysophospholipid mediators involved in neuroprotection and inhibition of autotaxin.

Mechanism of Action (Synthetic Utility):

  • Nucleophilic Attack: The bromine is displaced by nucleophiles (e.g., phosphites, amines, or carbanions).

  • Deprotection: The acetonide is cleaved using mild acid (e.g., acetic acid or dilute HCl) to reveal the 1,3-diol.

  • Cyclization: The revealed diol can then undergo intramolecular cyclization or further functionalization.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of CAS 111934-94-2 and its downstream application in generating protected phosphonates.

GStartPrecursor Alcohol(CAS 4728-12-5)ReagentsAppel Reaction(CBr4, PPh3, DCM)Start->ReagentsProductTarget Bromide(CAS 111934-94-2)Reagents->Product Bromination(SN2)NucleophileNucleophile(e.g., P(OEt)3)Product->NucleophileIntermediatePhosphonateIntermediateNucleophile->Intermediate Arbuzov / SN2SubstitutionFinalDeprotected Diol(Active Scaffold)Intermediate->Final Acid Hydrolysis(- Acetone)

Caption: Synthetic workflow converting the alcohol precursor to the bromide (CAS 111934-94-2), followed by downstream derivatization.

References

  • National Center for Advancing Translational Sciences (NCATS). Ramipril & Ramiprilat Pharmacological Profile. Inxight Drugs.[4] Retrieved from [Link]

  • PubChem. 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (CID 13962340).[5] National Library of Medicine. Retrieved from [Link]

  • Molaid. Patent Application US20170233421A1: Synthesis of Cyclic Phosphonic Acid Sodium Salt (2ccPA).[6] Retrieved from [Link]

Acetonide protected 2-(bromomethyl)propane-1,3-diol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acetonide Protected 2-(Bromomethyl)propane-1,3-diol Derivatives: Synthesis, Reactivity, and Applications in Lipid Nanoparticle Development.

Executive Summary

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane (Acetonide protected 2-(bromomethyl)propane-1,3-diol) represents a critical "masked" synthon in modern organic synthesis, particularly within the pharmaceutical sector. Unlike its unprotected precursor, which is prone to cyclization and solubility issues, this acetonide-protected derivative offers a stable, lipophilic scaffold. Its primary utility lies in its role as a divergent linker for synthesizing ionizable cationic lipids —the functional engines of Lipid Nanoparticles (LNPs) used in mRNA vaccine and therapeutic delivery. This guide details the robust synthesis, nucleophilic functionalization, and deprotection strategies required to leverage this molecule for high-value drug delivery applications.

Part 1: Molecular Architecture & Properties

The molecule consists of a 1,3-dioxane ring locked in a chair conformation by the 2,2-dimethyl (acetonide) group. The equatorial preference of the 5-bromomethyl substituent minimizes 1,3-diaxial interactions, conferring significant thermal stability compared to open-chain analogs.

PropertySpecification
IUPAC Name 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
Common Name Acetonide-protected 2-(bromomethyl)propane-1,3-diol
CAS Number 111934-94-2
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Reactivity Sₙ2 Displacement (Bromide); Acidic Hydrolysis (Acetonide)

Part 2: Synthesis Strategy

The synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is best approached via a scalable, three-step sequence starting from diethyl malonate . This route avoids the use of unstable intermediates and allows for purification at the stable diester stage.

Workflow Diagram

SynthesisPath SM Diethyl Malonate Step1 Diethyl 2-(bromomethyl) malonate SM->Step1 1. NaOEt, EtOH 2. CH2Br2 (Excess) or Paraformaldehyde/HBr Step2 2-(Bromomethyl) propane-1,3-diol Step1->Step2 LiAlH4 (Controlled) or BH3·THF (Reduction) Product 5-(Bromomethyl)-2,2-dimethyl- 1,3-dioxane Step2->Product Acetone / 2,2-DMP p-TsOH (Cat.) (Protection)

Caption: Stepwise synthesis from commodity chemicals to the protected synthon.

Detailed Protocol

Step 1: Precursor Synthesis (2-(Bromomethyl)propane-1,3-diol) Note: Direct bromination of the diol is difficult due to competing cyclization. The reduction of a brominated malonate derivative is preferred.

  • Alkylation: React diethyl malonate with paraformaldehyde and HBr (or dibromomethane with base) to generate diethyl 2-(bromomethyl)malonate .

  • Reduction: Dissolve diethyl 2-(bromomethyl)malonate (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add Borane-THF complex (BH₃·THF, 2.5 eq) dropwise. Crucial: Avoid LiAlH₄ if possible, as it may debrominate the primary halide. Borane is more chemoselective for the ester.

  • Quench: Carefully quench with MeOH, then water. Extract with EtOAc.

  • Purification: The intermediate 2-(bromomethyl)propane-1,3-diol is a viscous oil. Proceed immediately to protection to prevent oxetane formation.

Step 2: Acetonide Protection

  • Reagents: 2-(Bromomethyl)propane-1,3-diol (Crude), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (p-TsOH).

  • Procedure:

    • Dissolve the crude diol in dry Acetone (10 mL/g).

    • Add 2,2-DMP (1.5 eq) to drive the equilibrium by scavenging water (forming methanol).

    • Add p-TsOH (0.05 eq) as catalyst.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Neutralize with Et₃N. Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexane).

    • Yield: Typically 75–85% (over two steps).

Part 3: Functionalization & Reactivity Profile

The core value of this molecule is its ability to introduce a 2-substituted-1,3-diol moiety into other structures. The bromine atom serves as a "handle" for nucleophilic attack, while the acetonide "mask" prevents side reactions at the hydroxyls.

Nucleophilic Substitution (Amination)

This is the primary reaction for generating lipid headgroups.

  • Reagents: Secondary amines (e.g., Dimethylamine, Piperidine), K₂CO₃, MeCN or DMF.

  • Conditions: The neopentyl-like position of the bromine (beta to the gem-dimethyl-like acetonide) makes it sterically hindered. Elevated temperatures (60–80°C) and polar aprotic solvents are required to drive the Sₙ2 reaction.

  • Observation: The reaction converts the lipophilic bromide into a polar amine.

Deprotection Strategy

Once the linker is attached, the acetonide must be removed to reveal the hydroxyls for further conjugation (e.g., esterification).

  • Standard Method: 1M HCl in Methanol, RT, 1–2 hours.

  • Mild Method: (For acid-sensitive substrates) Indium(III) triflate (cat.) in MeCN/H₂O.

Part 4: Application Case Study – Ionizable Cationic Lipids

This class of lipids is the structural foundation of LNP delivery systems (e.g., for siRNA/mRNA). The 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane scaffold allows for the synthesis of symmetric diester lipids with a protonatable headgroup.

Lipid Synthesis Workflow

LipidSynthesis Core 5-(Bromomethyl)-2,2- dimethyl-1,3-dioxane Intermediate Tertiary Amine Intermediate Core->Intermediate S_N2 Reaction (K2CO3, DMF, 80°C) Amine Secondary Amine (e.g., Dimethylamine) Amine->Intermediate S_N2 Reaction (K2CO3, DMF, 80°C) Deprotected 2-(Aminomethyl) propane-1,3-diol Intermediate->Deprotected Acid Hydrolysis (HCl/MeOH) FinalLipid Ionizable Cationic Lipid (LNP Component) Deprotected->FinalLipid Esterification (DMAP, DCM) FattyAcid Fatty Acid Chloride (e.g., Linoleoyl Cl) FattyAcid->FinalLipid Esterification (DMAP, DCM)

Caption: Synthesis of ionizable lipids using the acetonide-protected linker.

Protocol: Synthesis of a C12-200 Analog Precursor
  • Amination: Combine 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.0 eq) with dimethylamine (2M in THF, 5.0 eq) in a sealed pressure tube. Heat to 80°C for 16 hours.

  • Workup: Cool, concentrate to remove excess amine. Partition between DCM and NaHCO₃ (sat). Dry organic layer (Na₂SO₄).[1]

  • Deprotection: Dissolve the residue in MeOH. Add concentrated HCl (5 drops). Stir for 2 hours. Concentrate to obtain 3-(dimethylamino)-2-(hydroxymethyl)propan-1-ol hydrochloride .

  • Lipid Formation: React the deprotected salt with Linoleoyl chloride (2.2 eq) and Et₃N (4 eq) in DCM to yield the final ionizable lipid.

Part 5: Safety & Handling

  • Hazards: The bromomethyl derivative is an alkylating agent . It is potentially mutagenic and a skin/eye irritant (H315, H319, H335). Handle in a fume hood with nitrile gloves.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The acetonide is stable to base but sensitive to trace acids and moisture over long periods.

  • Stability: Avoid prolonged exposure to Lewis acids (e.g., metal salts) unless intended for deprotection.

References

  • Synthesis of 1,3-Dioxane Derivatives: Boger, D. L., et al. "Preparation and Cycloaddition of Cyclopropenone 1,3-Propanediol Ketal." Organic Syntheses, 1987 , 65, 32. Link

  • Cationic Lipid Synthesis: Semple, S. C., et al. "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 2010 , 28, 172–176. (Describes the logic of ionizable headgroups). Link

  • Acetonide Protection Method: Kocienski, P. J. "Protecting Groups."[2] Thieme Chemistry, 2005 . (Standard reference for 1,3-diol protection mechanisms).

  • Precursor Synthesis (Flame Retardants): "2,2-Bis(bromomethyl)propane-1,3-diol."[3] National Toxicology Program Reports. (Provides background on the bromination of pentaerythritol derivatives). Link

  • LNP Formulation: Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 2017 , 25(7), 1467-1475. Link

Sources

5-Substituted-2,2-Dimethyl-1,3-Dioxanes: A Technical Guide to Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthesis, and application of 5-substituted-2,2-dimethyl-1,3-dioxanes . These structures are critical protected forms of 1,3-diols (specifically glycerol, serinol, and bis-MPA derivatives) and serve as versatile building blocks in the synthesis of dendrimers, complex lipids, and pharmaceutical intermediates.[1]

Executive Summary

The 2,2-dimethyl-1,3-dioxane ring system serves two distinct roles in modern organic synthesis: it functions as a robust protecting group for 1,3-diols and as a rigid, lipophilic scaffold for drug discovery.[1][2] Unlike their 5-membered counterparts (1,3-dioxolanes), 1,3-dioxanes adopt a chair conformation, offering unique stereochemical control and hydrolytic stability profiles.[1][2]

This guide focuses on 5-substituted derivatives—where the functional handle is located at the "top" of the chair (position 5), opposite the gem-dimethyl "acetonide" group (position 2).[1] These building blocks are essential for:

  • Dendrimer Synthesis: Protected 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA).[1][2]

  • Medicinal Chemistry: Bioisosteres for phenyl rings or spacers in fragment-based design.[1][2]

  • Lipid Synthesis: Acid-labile linkers for Lipid Nanoparticles (LNPs).[1][2]

Structural Fundamentals & Thermodynamics

The Regioselectivity Challenge (1,3 vs. 1,2)

When protecting triols like glycerol, thermodynamic control dictates the product ratio.[1]

  • 1,3-Dioxolane (5-membered ring): Kinetically favored and often thermodynamically preferred with acetone due to the minimal ring strain.[1][2] (e.g., Solketal).[1]

  • 1,3-Dioxane (6-membered ring): Requires specific conditions to form predominantly.[1][2] The 6-membered ring suffers from 1,3-diaxial interactions if bulky groups are present at C2 or C5.[1][2]

Critical Insight: To access the 5-substituted-1,3-dioxane exclusively, one often starts from precursors that cannot form the 5-membered ring (e.g., Tris, Serinol, or Bis-MPA) or uses irreversible transacetalization conditions that favor the 6-membered chair.[1][2]

The Gem-Dimethyl Effect

The 2,2-dimethyl group (acetonide) locks the dioxane into a chair conformation.[1] This rigidification:

  • Increases Lipophilicity: Useful for improving cell permeability of polar diol/amino-diol pharmacophores.[2]

  • Enhances Stability: The acetonide is generally stable to basic, nucleophilic, and reducing conditions, but is cleaved by aqueous acid (pH < 4), making it an ideal "acid-labile" trigger for intracellular delivery systems.[1]

Core Building Blocks & Synthesis Pathways[1]

We categorize these building blocks by the functional group at Position 5.

The "Ketone" Scaffold: 2,2-Dimethyl-1,3-dioxan-5-one

This is the most versatile intermediate.[1][2] It allows for the introduction of nucleophiles at C5 or reductive amination.

  • Precursor: Tris(hydroxymethyl)aminomethane (Tris).[1]

  • Mechanism: Tris forms a bicyclic oxazolidine, which hydrolyzes to the amino-diol, followed by oxidative cleavage.[1]

  • Utility: Precursor to 5-amino, 5-hydroxy, and 5-alkyl derivatives via reductive amination or Grignard addition.[1][2]

The "Acid" Scaffold: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

Derived from Bis-MPA, this is the industry standard for polyester dendrimer synthesis.[1][2]

  • Precursor: 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA).[1][2]

  • Synthesis: Direct acetalization with 2,2-dimethoxypropane (2,2-DMP) and p-TSA.[1][2]

  • Utility: The carboxylic acid is coupled to amines or alcohols, while the acetonide remains intact. Deprotection releases two hydroxyls for the next generation of growth.

The "Amine" Scaffold: 5-Amino-2,2-dimethyl-1,3-dioxane

Derived from Serinol (2-amino-1,3-propanediol).[1][2]

  • Precursor: Serinol.[2]

  • Synthesis: Direct condensation with acetone/2,2-DMP or reduction of the 5-oxime (derived from the ketone scaffold).[1][2]

  • Utility: Used in constructing ceramide analogs and ionizable lipids.[2]

Synthesis Logic Diagram (DOT)

DioxaneSynthesis Tris Tris(hydroxymethyl) aminomethane Intermediate1 Oxazolidine Intermediate Tris->Intermediate1 Acetone, pTSA BisMPA Bis-MPA (Carboxylic Acid) AcidBlock Acetonide-Protected Bis-MPA BisMPA->AcidBlock 2,2-DMP, pTSA Serinol Serinol (Amino-diol) AmineBlock 5-Amino-2,2-dimethyl- 1,3-dioxane Serinol->AmineBlock 2,2-DMP, pTSA Ketone 2,2-Dimethyl- 1,3-dioxan-5-one Intermediate1->Ketone NaIO4 (Oxidative Cleavage) RedAmin Reductive Amination Ketone->RedAmin R-NH2, NaBH(OAc)3 Dendrimer Dendrimer/Polymer Synthesis AcidBlock->Dendrimer Coupling RedAmin->AmineBlock Yields 2° Amines

Caption: Synthetic divergence of 5-substituted-1,3-dioxane building blocks from common triol/amino-diol precursors.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one (The "Ketone")

This protocol avoids the low-yield glycerol oxidation route by using Tris.[1][2]

Reagents:

  • Tris(hydroxymethyl)aminomethane (Tris)[1]

  • 2,2-Dimethoxypropane (2,2-DMP)[1][2]

  • p-Toluenesulfonic acid (p-TSA)[1][2]

  • Sodium Periodate (NaIO4)[1]

  • Solvents: DMF, CH2Cl2, Water[1]

Step-by-Step Methodology:

  • Acetalization: Suspend Tris (1.0 eq) in DMF. Add 2,2-DMP (1.5 eq) and p-TSA (0.05 eq).[1][2] Stir at room temperature for 24h. The mixture will become homogeneous as the isopropylidene-protected intermediate forms.[2]

  • Neutralization: Quench with Et3N. Remove volatiles under reduced pressure.[2]

  • Oxidative Cleavage: Dissolve the crude intermediate in water/buffer (pH 7). Cool to 0°C.[2]

  • Addition: Slowly add NaIO4 (1.1 eq) solution dropwise. Caution: Exothermic.[1][2]

  • Extraction: Stir for 2h. Extract the aqueous layer with CH2Cl2 (3x).

  • Purification: Dry organic phase (Na2SO4) and concentrate. Distillation (bp ~60-65°C at 15 mmHg) or silica chromatography (Hex/EtOAc) yields the ketone as a volatile oil.[1]

    • Yield Expectation: 70-85%.[1][2]

    • Stability:[1][2][3][4] Store at -20°C; prone to hydration if exposed to moisture.[1][2]

Protocol B: Synthesis of Protected Bis-MPA (The "Acid")

Standard protocol for dendrimer building blocks.[1]

Reagents:

  • 2,2-Bis(hydroxymethyl)propionic acid[1][2]

  • Acetone (Solvent & Reagent)[1]

  • 2,2-DMP (Dehydrating agent)[1][2]

  • p-TSA (Catalyst)[1][2]

Step-by-Step Methodology:

  • Setup: Dissolve Bis-MPA in Acetone (0.5 M). Add 2,2-DMP (1.5 eq) and p-TSA (0.02 eq).[1][2]

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Bromocresol Green stain for acid).[1]

  • Workup: Neutralize with NH4OH/EtOH (1:1) to precipitate the catalyst salt. Filter.

  • Isolation: Concentrate filtrate. Recrystallize from Hexane/CH2Cl2.[2]

    • Product: White crystalline solid.[2]

    • Self-Validation: 1H NMR should show two distinct methyl singlets for the acetonide (approx 1.4 ppm) and one methyl singlet for the C5-Me group.[1]

Applications in Drug Discovery & Delivery[5]

Acid-Degradable Lipid Linkers (LNP Technology)

The 1,3-dioxane acetal is stable at physiological pH (7.[1][2]4) but hydrolyzes in the acidic endosome (pH 5.0-6.0).[1]

  • Mechanism: Hydrolysis exposes the original 1,3-diol.[2] If the 5-position was substituted with a lipid tail via an ester linkage, the hydrolysis of the acetal changes the hydrophilic/lipophilic balance (HLB) of the lipid, triggering payload release.

  • Comparison: 1,3-dioxanes hydrolyze slower than acyclic acetals but faster than many ethers, offering a "Goldilocks" zone for circulation stability vs. endosomal release.[1][2]

Bioisosteres

The 2,2-dimethyl-1,3-dioxane ring is used as a non-aromatic bioisostere for phenyl rings.[1][2]

  • Space Filling: The chair conformation occupies a similar volume to a phenyl ring but is sp3-rich (Fsp3).[1]

  • Solubility: The ether oxygens accept hydrogen bonds, improving water solubility compared to a carbocyclic analog.

Quantitative Comparison of Scaffolds
ScaffoldC5 SubstituentPrimary ApplicationHydrolytic Stability (pH 7.[1][2][4]4)
Bis-MPA Acetonide -COOH, -MeDendrimers, PolymersHigh
Serinol Acetonide -NH2, -HLipid HeadgroupsModerate
Dioxan-5-one =O[1][2] (Ketone)Intermediate for AminesLow (Hydrates easily)
Meldrum's Acid =O, =O (Diester)Knoevenagel ReagentLow (Acylating agent)

References

  • Synthesis of 2,2-dimethyl-1,3-dioxan-5-one

    • Title: "A Practical Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one"
    • Source:Synthetic Communications[1][2]

    • URL:[Link][1][5][6]

  • Bis-MPA Dendrimer Synthesis

    • Title: "Fast and Convenient Synthesis of Dendritic Polyesters"
    • Source:Journal of the American Chemical Society
    • URL:[Link][1]

  • Acid-Degradable Acetals in LNPs

    • Title: "Acid-degradable lipid nanoparticles enhance the delivery of mRNA"[2][3][6][7]

    • Source:Nature Nanotechnology[1][2]

    • URL:[Link][1][4]

  • Serinol Derived Building Blocks

    • Title: "Synthesis of 5-amino-2,2-dimethyl-1,3-dioxane deriv
    • Source:PubChem Compound Summary
    • URL:[Link][1]

Sources

Technical Guide: Stability and Reactivity of Bromomethyl-1,3-Dioxane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, reactivity, and handling of 1,3-dioxane rings functionalized with bromomethyl groups. This document is structured for application scientists and medicinal chemists requiring precise control over this scaffold during synthetic campaigns.

Executive Summary

The bromomethyl-1,3-dioxane motif serves as a critical electrophilic "masked" carbonyl linker in drug discovery and material science. While the 1,3-dioxane ring (a cyclic acetal/ketal) offers superior stability compared to its 5-membered dioxolane analog due to its ability to adopt a relaxed chair conformation, the presence of a reactive bromomethyl group introduces specific instability vectors.

This guide analyzes the three primary failure modes of this scaffold: acid-catalyzed hydrolysis , base-induced elimination , and neighboring-group-mediated ring contraction . It provides validated protocols to navigate these pitfalls.

Structural Dynamics & Stability Profile

Conformational Anchoring

Unlike 1,3-dioxolanes, which exist in a flexible envelope conformation, 1,3-dioxanes preferentially adopt a chair conformation .

  • 2-Substituted Derivatives: The bromomethyl group at the C2 position will preferentially adopt the equatorial orientation to minimize 1,3-diaxial interactions, unless the anomeric effect (in 2-alkoxy derivatives) dictates otherwise.

  • 5-Substituted Derivatives: In 5-bromomethyl-1,3-dioxanes, the substituent orientation significantly impacts reactivity. Equatorial isomers are generally more stable but less reactive in

    
     displacements due to steric shielding by the ring backbone.
    
Quantitative Stability Matrix

The following table summarizes the stability of the 1,3-dioxane ring in the presence of a bromomethyl group under varying conditions.

Stress VectorConditionStability RatingPrimary Degradation Mechanism
Acidity pH < 4.0 (Aq)Critical Failure Protonation of ring oxygen

C-O bond cleavage

Hydrolysis.
Acidity Lewis Acid (

,

)
Low Complexation

Ring opening or polymerization.
Basicity

/

High Stable. Preferred for nucleophilic substitutions.
Basicity

/

Moderate Risk of

elimination (HBr loss) to form exocyclic enol ethers.
Nucleophiles Amines (

)
High Clean

displacement of Br.
Nucleophiles Thiols (R-SH)High Clean

displacement of Br.
Thermal > 120°CModerate Potential for thermal rearrangement or HBr elimination.
The "Achilles Heel": Ring Contraction

A specific instability arises in 5-bromomethyl-1,3-dioxanes or when generating carbocations at C5. Under Lewis acidic conditions or solvolysis, the 6-membered dioxane can rearrange to a 5-membered dioxolane via a bicyclic oxonium intermediate. This is often thermodynamically driven by the relief of 1,3-diaxial strain, despite the ring strain of the dioxolane.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways when a nucleophile reacts with a generic 2-bromomethyl-1,3-dioxane. The goal is Pathway A (


), while Pathways B and C represent degradation.

ReactionPathways Start 2-Bromomethyl-1,3-Dioxane Target Target: 2-(Nu-methyl)-1,3-Dioxane (Ring Retained) Start->Target Path A: SN2 Attack (Mild Basic/Neutral) Hydrol Hydrolysis Product (Aldehyde + Diol) Start->Hydrol Path B: Acetal Hydrolysis (Acidic Conditions) Elim Elimination Product (Vinyl Dioxane) Start->Elim Path C: E2 Elimination (Strong Bulky Base) Nu Nucleophile (Nu-) Nu->Start Acid H+ / Lewis Acid Acid->Start Base Strong Base Base->Start

Figure 1: Competing reaction pathways. Path A is the desired synthetic route. Path B and C are degradation modes triggered by pH extremes.

Experimental Protocols

Protocol A: Synthesis of 2-Bromomethyl-5,5-dimethyl-1,3-dioxane

Rationale: The 5,5-dimethyl analog (neopentyl glycol derivative) is significantly more stable to hydrolysis than the unsubstituted 1,3-dioxane due to the Thorpe-Ingold effect and increased hydrophobicity.

Materials:

  • Bromoacetaldehyde dimethyl acetal (1.0 eq)

  • 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol) (1.2 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    TSA) (0.05 eq)
  • Toluene (Solvent)[1]

Step-by-Step:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Neopentyl glycol (12.5 g, 120 mmol) and Toluene (100 mL). Add

    
    TSA (0.95 g, 5 mmol).
    
  • Addition: Add Bromoacetaldehyde dimethyl acetal (16.9 g, 100 mmol) in one portion.

  • Reflux: Heat to vigorous reflux (bath temp ~125°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when methanol evolution ceases and theoretical water volume is approached (often methanol/water azeotrope).

  • Workup (Critical): Cool to Room Temperature (RT). Wash the organic phase with saturated

    
      (2 x 50 mL) to neutralize the acid catalyst immediately.
    
    • Why: Leaving the catalyst active during concentration will cause polymerization or hydrolysis.

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. Distill under high vacuum if purity < 95%.
    
Protocol B: Nucleophilic Substitution (Ring Retention)

Rationale: To displace the bromide with a secondary amine without cleaving the ring.

Materials:

  • 2-Bromomethyl-5,5-dimethyl-1,3-dioxane (1.0 eq)

  • Morpholine (1.5 eq)

  • 
     (Powdered, anhydrous) (2.0 eq)
    
  • Acetonitrile (

    
    ) (Anhydrous)
    
  • 
     (Catalytic, 0.1 eq) - Finkelstein activation
    

Step-by-Step:

  • Suspension: In a dried reaction vial, suspend 2-Bromomethyl-5,5-dimethyl-1,3-dioxane (1.0 mmol) and

    
     (2.0 mmol) in anhydrous 
    
    
    
    (5 mL).
  • Activation: Add

    
     (0.1 mmol). Stir for 10 mins to allow partial in-situ formation of the iodomethyl species (more reactive).
    
  • Nucleophile Addition: Add Morpholine (1.5 mmol) dropwise.

  • Reaction: Heat to 60°C for 12 hours.

    • Note: Do not exceed 80°C to avoid elimination byproducts.

  • Validation: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting bromide (

    
     ~0.6) and appearance of the amine (
    
    
    
    ~0.2, stains with Ninhydrin/Dragendorff).
  • Workup: Filter off solids (

    
    ). Concentrate filtrate.[2] Partition between 
    
    
    
    and water. The product remains in the ether layer; the dioxane ring survives these mild basic conditions.

Troubleshooting & Optimization Logic

Decision Tree for Reaction Conditions

Use this logic flow to select conditions that preserve the 1,3-dioxane ring.

Optimization Q1 Is the Nucleophile Basic? Q2 Is the Nucleophile Acidic? Q1->Q2 No A1 Use Non-Nucleophilic Buffer (e.g., DIPEA/CH3CN) Q1->A1 Yes (e.g., Amines) A2 Use Anhydrous Conditions Avoid Protic Solvents Q2->A2 No (Neutral) A3 CRITICAL STOP Pre-neutralize Nucleophile (e.g., Na-Salt of Thiol) Q2->A3 Yes (e.g., Thiols/Phenols) Start Start Optimization Start->Q1

Figure 2: Logic flow for selecting reaction parameters to minimize ring degradation.

Common Failure Modes
  • Hydrolysis during Workup: If the crude reaction mixture is acidic (e.g., from amine hydrobromide salts formed during substitution), adding water will hydrolyze the acetal.

    • Fix: Always quench into a biphasic mixture containing saturated

      
      .
      
  • Elimination vs. Substitution: Using strong, bulky bases like

    
     favors elimination of HBr to form the vinyl acetal.
    
    • Fix: Use weaker bases (

      
      , 
      
      
      
      ) or non-nucleophilic organic bases (DIPEA).

References

  • Ring contraction accompanying nucleophilic substitution in 1,3-dioxan derivatives. Journal of the Chemical Society, Chemical Communications, 1971. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - General Reactivity. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Ring Opening of 1,3-Dioxane-Type Acetals. ResearchGate Review, 2025. Available at: [Link]

Sources

Literature review on 5-bromomethyl-1,3-dioxane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the functionalization of 5-bromomethyl-1,3-dioxane , a versatile heterocyclic building block critical for developing acid-labile lipids, functional monomers, and complex pharmaceutical intermediates.

Content Type: Advanced Synthetic Protocol & Application Review Target Audience: Medicinal Chemists, Lipid Scientists, and Process Engineers

Executive Summary: The "Masked" Diol Scaffold

5-Bromomethyl-1,3-dioxane represents a strategic "chassis" in organic synthesis. Structurally, it consists of a six-membered acetal ring protecting a 1,3-diol, with an electrophilic bromomethyl handle at the 5-position.

Its utility is defined by two orthogonal reactivities:

  • The Electrophile (

    
     Handle):  The primary alkyl bromide allows for the introduction of nucleophiles (amines, thiols, phosphines) without disturbing the ring.
    
  • The Acid-Labile Trigger: The 1,3-dioxane ring remains stable under basic and nucleophilic conditions but hydrolyzes rapidly in acidic environments (pH < 6.0). This property is exploited in Lipid Nanoparticles (LNPs) for endosomal release and in chemically recyclable polymers .

Synthesis of the Core Scaffold

Before functionalization, the core scaffold must be assembled or validated. The synthesis typically involves the acetalization of 2-(bromomethyl)propane-1,3-diol (or its 2-methyl derivative) with an aldehyde or ketone.

Optimized Synthetic Protocol

Reaction Type: Acid-Catalyzed Acetalization (Dehydrative)

Reagents:

  • Substrate: 2-(Bromomethyl)-2-methylpropane-1,3-diol (Common precursor).

  • Carbonyl Source: Acetone (for acetonide), Benzaldehyde (for benzylidene), or Dodecanal (for lipid tails).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (1-5 mol%).

  • Solvent: Toluene or Cyclohexane (azeotropic water removal).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add the diol (1.0 equiv), carbonyl compound (1.1–1.5 equiv), and solvent (0.5 M concentration).

  • Catalysis: Add p-TsOH (0.02 equiv).

  • Reflux: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap.

    • Validation Point: Reaction is complete when water evolution ceases (typically 2–4 hours).

  • Quench: Cool to RT and add triethylamine (0.1 equiv) or solid

    
     to neutralize the acid catalyst before concentration. Critical:  Acidic concentration leads to polymerization or hydrolysis.
    
  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation (for volatile acetonides) or crystallization (for benzylidenes).

Visualization: Synthesis Pathway

G cluster_0 Precursors cluster_1 Conditions cluster_2 Product Diol 2-(Bromomethyl)- propane-1,3-diol Cat p-TsOH (cat.) Toluene, Reflux - H2O Diol->Cat Carbonyl Aldehyde/Ketone (R-CHO / R2-CO) Carbonyl->Cat Product 5-Bromomethyl- 1,3-Dioxane Scaffold Cat->Product Cyclization

Caption: Acid-catalyzed condensation of diol precursors to form the 1,3-dioxane ring.

Functionalization Module: Nucleophilic Substitution

The bromomethyl group is a "neopentyl-like" primary halide. While primary, the branching at the


-position (C5 of the ring) imposes moderate steric drag. 

reactions require elevated temperatures or polar aprotic solvents.
Amination (Synthesis of Cationic Lipids)

This is the most high-value transformation, converting the bromide into a tertiary amine headgroup for ionizable lipids used in RNA delivery.

Protocol:

  • Reagents: 5-Bromomethyl-1,3-dioxane (1.0 equiv), Secondary Amine (e.g., Dimethylamine, Piperidine, or dialkylamine) (3.0–5.0 equiv).

  • Solvent: DMF, DMAc, or Acetonitrile (high dielectric constant accelerates

    
    ).
    
  • Base:

    
     or DIPEA (to scavenge HBr).
    
  • Conditions: Heat to 80–100°C in a sealed pressure vessel (if amine is volatile) for 12–24 hours.

    • Causality: The

      
      -branching slows the attack; excess amine acts as both nucleophile and base, driving kinetics.
      
  • Workup: Dilute with ether/EtOAc, wash extensively with water (to remove DMF and excess amine).

    • Self-Validation: Check

      
       NMR.[2][3][4] The 
      
      
      
      doublet at
      
      
      ppm will shift upfield to
      
      
      ppm (
      
      
      ).
Phosphorylation (Arbuzov Reaction)

Used to generate phosphonates for Horner-Wadsworth-Emmons (HWE) reagents.

  • Reagents: Triethyl phosphite (

    
    ).
    
  • Conditions: Neat, 140–160°C.

  • Product: Diethyl (1,3-dioxan-5-ylmethyl)phosphonate.

Elimination (Side Reaction vs. Target)

Under strong basic conditions (e.g.,


-BuOK), the bromide may undergo 

elimination to form 5-methylene-1,3-dioxane .
  • Control: To favor substitution over elimination, use non-bulky nucleophiles and avoid alkoxide bases. To target the alkene (as a monomer), use

    
    -BuOK in THF.
    
Visualization: Divergent Reactivity

Reactivity cluster_SN2 Nucleophilic Substitution (SN2) cluster_E2 Elimination (E2) Core 5-Bromomethyl-1,3-Dioxane Amine Amino-Lipids (Reagent: R2NH, Heat) Core->Amine Path A: Lipid Synthesis Phosphonate Phosphonates (Reagent: P(OEt)3, Heat) Core->Phosphonate Path B: Arbuzov Thiol Thioethers (Reagent: RSH, Base) Core->Thiol Path C: Click/Linker Alkene 5-Methylene-1,3-Dioxane (Reagent: t-BuOK) Core->Alkene Path D: Monomer Synthesis

Caption: Divergent functionalization pathways controlled by reagent choice and basicity.

Application Case Study: Acid-Cleavable Lipid Nanoparticles (LNPs)

The functionalized 1,3-dioxane is a "smart" moiety. In the context of drug delivery, it acts as a pH-sensor.

Mechanism of Action[5]
  • Circulation (pH 7.4): The dioxane ring is stable. The lipid maintains the integrity of the LNP, protecting the mRNA payload.

  • Endocytosis (pH 5.0–6.0): Upon cellular uptake, the endosome acidifies.

  • Hydrolysis: The acetal oxygen becomes protonated, leading to ring opening. This exposes the original 1,3-diol and the carbonyl compound.

  • Destabilization: The cleavage changes the lipid's geometry (cone angle) and polarity, disrupting the endosomal membrane and releasing the mRNA into the cytosol.

Quantitative Stability Data

Typical hydrolysis half-lives (


) for 5-substituted-1,3-dioxanes:
pH EnvironmentEstimated

Biological Relevance
pH 7.4 (Blood) > 48 HoursStable circulation
pH 6.5 (Early Endosome) 2–6 HoursOnset of activation
pH 5.0 (Late Endosome) < 30 MinutesRapid payload release
pH 4.0 (Lysosome) < 5 MinutesDegradation

Note: Kinetics can be tuned by changing the substituent at the 2-position (e.g., Phenyl vs. Alkyl).

Visualization: Hydrolysis Mechanism

Hydrolysis Step1 Intact Dioxane Lipid (pH 7.4) Step2 Protonated Acetal (pH < 6.0) Step1->Step2 + H+ Step3 Oxocarbenium Ion (Transition State) Step2->Step3 Slow Step4 Ring Opening (Hydrolysis) Step3->Step4 + H2O Step5 Release: 1. Free Diol 2. Aldehyde 3. mRNA Payload Step4->Step5 Collapse

Caption: Acid-catalyzed hydrolysis cascade triggering payload release in endosomes.

References

  • Synthesis of 1,3-Dioxane Scaffolds

    • Preparation of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane.[5] PrepChem.

  • Conformational Analysis & Reactivity

    • Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane. Russian Journal of General Chemistry.
  • Nucleophilic Substitution (General Protocol)

    • Coupling of 5-(Bromomethyl)isoindoline with Amines (Analogous Chemistry).
  • Biomedical Applications (Antimicrobial/Lipid)

    • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane.[6][7] Folia Microbiologica.

  • Polymer Applications

    • Enabling Controlled Synthesis of Poly(1,3-dioxolane). Journal of the American Chemical Society.

Sources

Methodological & Application

Synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane from (2,2-dimethyl-1,3-dioxan-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, a valuable bifunctional intermediate in organic synthesis. The protocol focuses on the conversion of the primary alcohol, (2,2-dimethyl-1,3-dioxan-5-yl)methanol, to the corresponding bromide. We will explore the prevalent and reliable bromination method using phosphorus tribromide (PBr₃), delving into the reaction mechanism, offering a step-by-step experimental procedure, and outlining critical safety considerations. This guide is intended for researchers in chemical synthesis and drug development who require a robust method for preparing this versatile building block.

Introduction and Strategic Considerations

5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a synthetic intermediate of significant interest. It incorporates a stable acetal protecting group for a 1,3-diol functionality, which is resistant to a variety of non-acidic reagents. This allows the bromomethyl group to undergo selective nucleophilic substitution reactions. The subsequent deprotection of the acetal under acidic conditions can reveal a diol, making this compound a key precursor for complex polyfunctional molecules.

The conversion of a primary alcohol, such as (2,2-dimethyl-1,3-dioxan-5-yl)methanol, to an alkyl bromide is a fundamental transformation in organic chemistry. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is frequently the reagent of choice for primary and secondary alcohols.[1][2][3] It offers high yields and avoids the carbocation rearrangements that can plague reactions using hydrobromic acid.[2][4] An alternative method, the Appel reaction, utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to achieve the same transformation, also under mild conditions.[1][5][6]

This guide will focus on the PBr₃ method due to its efficiency and common usage for this type of substrate.

Reaction Mechanism: The Sₙ2 Pathway

The bromination of a primary alcohol with phosphorus tribromide proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][7] This pathway ensures a clean conversion without rearrangement of the carbon skeleton.

The mechanism unfolds in two primary stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This initial step is crucial as it converts the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[4][8]

  • Nucleophilic Attack by Bromide: The bromide ion, liberated in the first step, now functions as a nucleophile. It performs a "backside attack" on the carbon atom attached to the activated oxygen group. In a concerted fashion, the C-Br bond forms as the C-O bond breaks.[2][7]

This Sₙ2 displacement is the core of the transformation, yielding the desired alkyl bromide and a dibromophosphorous acid byproduct. Because one molecule of PBr₃ has three bromine atoms, it can theoretically convert three equivalents of the alcohol.[7]

SN2_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: SN2 Displacement R_OH (Dioxane)-CH₂OH Intermediate (Dioxane)-CH₂-O⁺(H)-PBr₂ R_OH->Intermediate Attacks P PBr3 PBr₃ Br_ion Br⁻ PBr3->Br_ion Releases Br⁻ PBr3->Intermediate Product (Dioxane)-CH₂Br Br_ion->Product Backside Attack Activated_LG (Dioxane)-CH₂-O-PBr₂ (Good Leaving Group) Intermediate->Activated_LG - H⁺ Activated_LG->Product Byproduct HOPBr₂ Activated_LG->Byproduct Leaving Group Departs

Caption: Sₙ2 Mechanism for Bromination using PBr₃.

Detailed Experimental Protocol

This protocol details the synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane from (2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
(2,2-dimethyl-1,3-dioxan-5-yl)methanol51120-00-6C₇H₁₄O₃146.18Starting material
Phosphorus Tribromide (PBr₃)7789-60-8PBr₃270.69Colorless liquid, reacts violently with water, corrosive.[9][10]
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12Reaction solvent, highly flammable
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Used for neutralization
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44Used for washing
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Stationary phase
Equipment
  • Three-necked round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube or nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Caption: Experimental Workflow for Bromination.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent decomposition of the PBr₃.

  • Reagent Preparation: Under a nitrogen atmosphere, charge the flask with (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of PBr₃: Dilute phosphorus tribromide (0.4 eq, accounting for three reactive bromides per molecule) with a small amount of anhydrous diethyl ether in the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The product should have a higher Rf value than the starting alcohol.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture over a stirred slurry of crushed ice. Caution: This quenching process is exothermic and may release HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, for larger scales, vacuum distillation can be employed.

Expected Results and Characterization

ParameterExpected Outcome
Appearance Colorless to pale yellow oil
Yield Typically > 80%
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
¹H NMR (CDCl₃) Expect signals for the C(CH₃)₂ group (~1.4 ppm), the dioxane ring protons, and the -CH₂Br group (~3.4 ppm).
¹³C NMR (CDCl₃) Expect signals for the methyl groups, the quaternary acetal carbon, the dioxane ring carbons, and the bromomethyl carbon.

Critical Safety Precautions and Waste Disposal

Handling Phosphorus Tribromide (PBr₃):

  • Corrosivity and Reactivity: PBr₃ is a corrosive liquid that reacts violently with water, producing toxic and corrosive HBr gas.[10][11] It is also harmful to skin and mucous membranes.[3]

  • Personal Protective Equipment (PPE): Always handle PBr₃ in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or rubber).[9][12]

  • Storage: Store PBr₃ under an inert gas in a cool, dry, and well-ventilated area, away from water and moisture.[9]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. Do not use water.[11][12]

Waste Disposal:

  • Neutralize any residual PBr₃ by slowly adding it to a stirred, cooled solution of sodium bicarbonate.

  • All liquid and solid chemical waste must be disposed of in accordance with local, state, and federal regulations. Collect halogenated organic waste in a designated container.

References

  • Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Alcohol → Alkyl Bromide with PBr₃. (n.d.). ReactionFlash. Retrieved from [Link]

  • Phosphorous (III) Bromide Safety Data Sheet. (n.d.). A1 Chemical. Retrieved from [Link]

  • PBr3 Reaction. (2022, February 23). BYJU'S. Retrieved from [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. (2023, May 22). Vedantu. Retrieved from [Link]

  • Understanding the Role of PBr3 in Chemical Reactions. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Safety Data Sheet: phosphorus tribromide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Appel reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. (n.d.). PrepChem.com. Retrieved from [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Overview of bromination reactions with phosphorus bromides. (2024, February 6). Chemia. Retrieved from [Link]

Sources

Application Note: Nucleophilic Substitution of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the nucleophilic substitution reactions of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane . This compound is a strategic building block in organic synthesis, serving as a protected form of 2-(bromomethyl)propane-1,3-diol. It is widely used to introduce a "branching unit" in the synthesis of dendrimers, functionalized lipids, and polymers, while maintaining the 1,3-diol moiety protected as an acetal (isopropylidene acetal).

Introduction & Reactivity Profile

The Molecule[1][2][3][4][5][6][7][8][9]
  • Compound: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane[1][2][3][4]

  • CAS: 99969-51-4[2][4]

  • Structure: A six-membered 1,3-dioxane ring with a gem-dimethyl group at position 2 and a bromomethyl group at position 5.

  • Role: Masked triol linker. Upon deprotection (acidic hydrolysis), it yields a 2-substituted propane-1,3-diol.

Reactivity Analysis (The "Beta-Branching" Effect)

To design successful experiments, one must understand the steric environment of the electrophilic center.

  • Electrophile Type: Primary alkyl bromide.

  • Steric Environment: The carbon carrying the bromine is attached to C5 of the dioxane ring. C5 is a tertiary carbon (methine). Structurally, this mimics an isobutyl halide (

    
    ).
    
  • Kinetic Implications: Unlike unhindered primary halides (e.g., ethyl bromide), this substrate exhibits

    
    -branching . In 
    
    
    
    reactions,
    
    
    -branching significantly retards the reaction rate (relative rate
    
    
    vs. ethyl bromide) due to steric clash in the transition state.
  • Operational Consequence: Reactions require elevated temperatures (60–90 °C) , polar aprotic solvents (DMF, DMSO), and often the addition of an iodide catalyst (Finkelstein conditions) to proceed at a practical rate.

  • Stability Warning: The 2,2-dimethyl-1,3-dioxane ring is an acetal . It is stable to bases and nucleophiles but extremely sensitive to aqueous acids . All reactions and workups must maintain a pH

    
    .
    

General Experimental Considerations

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMPHigh dielectric constant promotes dissociation of nucleophilic salts; dipolar nature solvates cations, leaving anions "naked" and reactive for

.
Temperature 70 °C – 90 °CNecessary to overcome the activation energy barrier imposed by the

-branched structure.
Catalyst NaI or TBAI (10-20 mol%)In situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).
Base

,

, or NaH
Non-nucleophilic bases to deprotonate alcohols/thiols. Cesium (Cs+) often improves solubility in organic solvents (the "Cesium Effect").
Atmosphere Nitrogen or ArgonEssential when using strong bases (NaH) or air-sensitive nucleophiles (phosphines, thiolates).

Detailed Protocols

Protocol A: Synthesis of 5-(Azidomethyl)-2,2-dimethyl-1,3-dioxane

Target: Precursor for amines (via reduction) or triazoles (via Click Chemistry).

Reagents:

  • 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)[5]
    
  • Sodium Iodide (NaI) (0.1 equiv) - Catalyst

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[6][7]

  • Dissolution: Add the bromide substrate and NaI to the flask. Dissolve in anhydrous DMF.

  • Addition: Add solid sodium azide (

    
    ) in one portion. Caution: 
    
    
    
    is toxic.
  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir vigorously for 12–16 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). Stain with KMnO4 or Anisaldehyde (azides are not UV active unless derivatized, but the disappearance of bromide can be tracked).

  • Workup:

    • Cool to room temperature.[8]

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate (5x reaction volume).
      
    • Wash with water (3x) to remove DMF and excess azide. Note: The product is organic soluble.

    • Wash with saturated brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath < 40 °C, azides are potentially energetic, though this low MW azide is relatively stable in solution).
      
  • Purification: The crude oil is typically pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography.

Protocol B: Williamson Ether Synthesis (Lipid/Polymer Linker)

Target: Coupling to phenols or primary alcohols.

Reagents:

  • Nucleophile: Phenol derivative or Primary Alcohol (1.0 equiv)

  • Electrophile: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.2 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv)
    
  • Solvent: DMF or Acetone (if using

    
    /reflux)
    

Step-by-Step Procedure:

  • Activation (Deprotonation):

    • Method A (Phenols/

      
      ): Combine phenol and 
      
      
      
      in DMF. Stir for 30 min at RT.[8][9]
    • Method B (Alcohols/NaH): Suspend NaH (60% in oil) in dry THF or DMF at 0 °C. Add alcohol dropwise. Stir 30 min until

      
       evolution ceases.
      
  • Coupling: Add the bromide (neat or dissolved in minimal solvent) to the reaction mixture.

  • Heating: Heat to 90 °C (DMF) or Reflux (Acetone).

    • Note: For sluggish alcohols, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst/iodide source.

  • Duration: 18–24 hours.

  • Workup:

    • Quench carefully with water (if NaH was used).[10]

    • Extract with Ethyl Acetate.[5][6]

    • Crucial Wash: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by water and brine.

    • Dry (

      
      ) and concentrate.[6]
      

Visualizations

Figure 1: Reaction Pathways Overview

This diagram illustrates the divergent synthesis potential from the core building block.

ReactionPathways Bromide 5-(bromomethyl)- 2,2-dimethyl-1,3-dioxane Azide Azide Derivative (Click Chemistry) Bromide->Azide NaN3, DMF, 80°C (SN2) Ether Ether/Lipid Linker (Williamson) Bromide->Ether ROH/ArOH, Base (Williamson) Thioether Thioether (Sulfur Alkylation) Bromide->Thioether RSH, Base (High Yield) Amine Amine Derivative (N-Alkylation) Bromide->Amine RNH2, Base (Slow)

Caption: Divergent synthetic pathways for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane via SN2 reactions.

Figure 2: Optimized Azidation Workflow

A logic flow for the specific azidation protocol, highlighting critical decision points.

AzidationWorkflow Start Start: Bromide Substrate Solvent Dissolve in Anhydrous DMF (0.5 M) Start->Solvent Catalyst Add NaI (10 mol%) (Finkelstein Activation) Solvent->Catalyst Reagent Add NaN3 (1.5 equiv) Catalyst->Reagent Heat Heat to 80°C 12-16 Hours Reagent->Heat Check TLC Check (Disappearance of Bromide) Heat->Check Check->Heat Incomplete (Add more time) Workup Workup: Dilute w/ Et2O, Wash H2O (3x) Check->Workup Complete Dry Dry (MgSO4) & Concentrate Workup->Dry Pure Product: Azide Dry->Pure

Caption: Step-by-step workflow for the synthesis of the azide derivative with Finkelstein activation.

Troubleshooting & FAQ

Q: The reaction is stalling at 50% conversion.

  • A: This is typical for

    
    -branched substrates.
    
    • Solution 1: Increase temperature to 90–100 °C (ensure solvent boiling point is higher).

    • Solution 2: Add 20 mol% TBAI (tetrabutylammonium iodide). The iodide displaces the bromide to form a more reactive alkyl iodide intermediate.

Q: Can I use acidic workup to remove excess amines?

  • A: NO. The 2,2-dimethyl-1,3-dioxane ring (acetal) will hydrolyze in aqueous acid (e.g., 1M HCl), removing the protecting group and yielding the water-soluble diol, which will be lost in the aqueous layer. Use neutral buffers or simple water washes.

Q: The product is volatile.

  • A: The mono-bromide has a molecular weight of ~239 Da and is not highly volatile, but derivatives (like the azide) might be. Do not apply high vacuum (< 1 mbar) for extended periods if the product is a low-molecular-weight oil.

References

  • Preparation of Functionalized 1,3-Dioxanes

    • Title: Synthesis of 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane (Precursor).[11]

    • Source: PrepChem.
    • URL:[Link]

  • Azidation Protocols (Analogous Systems)

    • Title: Synthesis of 5-(azidomethyl)-2,2-dimethyl-1,3-dioxane from bromide (Analogous protocol for alkyl halides).
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Williamson Ether Synthesis Guidelines

    • Title: The Williamson Ether Synthesis - Mechanism and Conditions.[12]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (Related Bis-bromide data).[1][3]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Phosphonates Using 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phosphonates and the Utility of the Dioxane Building Block

Phosphonates are a critical class of organophosphorus compounds that have garnered significant attention in the field of drug discovery. Their intrinsic ability to serve as stable isosteres of phosphates and carboxylates allows them to function as potent enzyme inhibitors, antiviral agents, and bone-targeting therapeutics.[1][2] The synthesis of structurally diverse phosphonate derivatives is therefore a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis of phosphonates utilizing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, a versatile building block that introduces a masked diol functionality, offering a gateway to a variety of functionalized phosphonic acids with significant therapeutic potential.

The 2,2-dimethyl-1,3-dioxane moiety serves as a lipophilic protecting group for a 1,3-diol, which can be unmasked in later synthetic steps to reveal hydrophilic hydroxyl groups. This strategic design is particularly valuable in the development of prodrugs, where enhanced cell permeability is desired, or in the synthesis of molecules designed to interact with biological targets that recognize diol motifs.[2][3] Furthermore, the core structure can be considered a bioisostere for various biological recognition elements, a strategy frequently employed in drug design to modulate activity, selectivity, and pharmacokinetic properties.[4][5][6][7]

This document will provide a comprehensive overview of the synthesis of phosphonates from 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, focusing on the well-established Michaelis-Arbuzov reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical aspects of reaction optimization and subsequent deprotection steps.

The Michaelis-Arbuzov Reaction: A Robust Method for C-P Bond Formation

The Michaelis-Arbuzov reaction is the most fundamental and widely employed method for the synthesis of phosphonates.[1][8][9][10] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, in this case, 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, to form a phosphonium salt intermediate. This intermediate subsequently undergoes dealkylation by the displaced bromide ion to yield the desired dialkyl phosphonate.[8][9]

The general reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[1] As a primary bromide, 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is an excellent substrate for this transformation. The reaction is typically carried out at elevated temperatures, although modern variations utilizing Lewis acid catalysis can facilitate the reaction under milder conditions.[1][11]

Visualizing the Reaction Pathway

Michaelis-Arbuzov Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dealkylation Trialkyl_Phosphite Trialkyl Phosphite (R'O)₃P Phosphonium_Salt Phosphonium Salt Intermediate Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Alkyl_Bromide 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane Alkyl_Bromide->Phosphonium_Salt Phosphonate_Product Dialkyl Phosphonate Product Phosphonium_Salt->Phosphonate_Product SN2 Attack Bromide_Ion Bromide Ion Br⁻ Bromide_Ion->Phosphonate_Product Alkyl_Halide_Byproduct Alkyl Halide Byproduct R'-Br

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a dialkyl phosphonate from 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane and its subsequent deprotection to the corresponding phosphonic acid.

Protocol 1: Synthesis of Diethyl (2,2-dimethyl-1,3-dioxan-5-yl)methylphosphonate via Classical Michaelis-Arbuzov Reaction

This protocol describes the direct reaction between 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane and triethyl phosphite under thermal conditions.

Materials:

  • 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.0 equivalent)

  • Triethyl phosphite (1.2 - 1.5 equivalents)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

  • Add triethyl phosphite to the flask.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure diethyl (2,2-dimethyl-1,3-dioxan-5-yl)methylphosphonate.

ReagentMolecular Weight ( g/mol )EquivalentsMolesVolume/Mass
5-(bromomethyl)-2,2-dimethyl-1,3-dioxane223.101.0TBDTBD
Triethyl phosphite166.161.2TBDTBD

Table 1: Reagent quantities for the classical Michaelis-Arbuzov synthesis.

Protocol 2: Deprotection of the Acetonide and Phosphonate Esters

This two-step protocol describes the acidic hydrolysis of the acetonide protecting group followed by the silyl-mediated dealkylation of the phosphonate esters to yield the final phosphonic acid.

Step A: Acidic Hydrolysis of the Acetonide Group

Materials:

  • Diethyl (2,2-dimethyl-1,3-dioxan-5-yl)methylphosphonate (1.0 equivalent)

  • Aqueous solution of a strong acid (e.g., 2M HCl or trifluoroacetic acid in water)

  • Organic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the diethyl (2,2-dimethyl-1,3-dioxan-5-yl)methylphosphonate in a suitable organic solvent in a round-bottom flask.

  • Add the aqueous acidic solution to the flask.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol-phosphonate ester.

Step B: McKenna Reaction for Phosphonate Ester Deprotection

The McKenna reaction is a mild and efficient method for the dealkylation of phosphonate esters to the corresponding phosphonic acids using bromotrimethylsilane (BTMS).[12][13]

Materials:

  • Crude diol-phosphonate ester from Step A (1.0 equivalent)

  • Bromotrimethylsilane (BTMS) (2.2 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Methanol or water for quenching

  • Round-bottom flask under a nitrogen atmosphere

  • Magnetic stirrer

Procedure:

  • Dissolve the crude diol-phosphonate ester in the anhydrous solvent in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromotrimethylsilane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[12] The reaction progress can be monitored by ³¹P NMR.

  • After completion, carefully quench the reaction by the slow addition of methanol or water.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the silyl esters.[14]

  • Remove the solvent under reduced pressure to obtain the crude phosphonic acid. The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

ReagentEquivalentsNotes
Diol-phosphonate ester1.0Starting material from Step A.
Bromotrimethylsilane (BTMS)2.2 - 3.0Excess is used to ensure complete dealkylation. Handle with care in a fume hood.
Anhydrous Solvent-Dichloromethane or acetonitrile are common choices.[12]
Quenching Agent-Methanol or water to hydrolyze the intermediate silyl esters.[14]

Table 2: Reagents for the McKenna deprotection reaction.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane Arbuzov Michaelis-Arbuzov Reaction Start->Arbuzov Intermediate Diethyl (2,2-dimethyl-1,3- dioxan-5-yl)methylphosphonate Arbuzov->Intermediate Deprotection_Acetonide Acidic Hydrolysis (Acetonide Deprotection) Intermediate->Deprotection_Acetonide Diol_Intermediate Diethyl (1,3-dihydroxypropan-2-yl) methylphosphonate Deprotection_Acetonide->Diol_Intermediate Deprotection_Phosphonate McKenna Reaction (Phosphonate Deprotection) Diol_Intermediate->Deprotection_Phosphonate Final_Product (1,3-Dihydroxypropan-2-yl) methylphosphonic Acid Deprotection_Phosphonate->Final_Product

Sources

Application Notes & Protocols: A Dioxane-Mediated Strategy for the Synthesis of Acyclic Nucleoside Bisphosphonates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in antiviral and anticancer therapy.[1] Their structural design, which replaces the hydrolytically labile phosphate ester linkage of natural nucleotides with a stable phosphonate (P-C) bond, circumvents the often rate-limiting initial phosphorylation step by viral or cellular kinases.[1][2] This key feature allows them to act as potent inhibitors of viral polymerases and other crucial cellular enzymes. Prominent examples include Cidofovir, Adefovir, and Tenofovir, which have demonstrated significant clinical efficacy against a range of DNA viruses and retroviruses.[3]

The synthesis of ANPs, particularly those bearing two phosphonate moieties (bisphosphonates), presents unique challenges in achieving regioselective functionalization and ensuring the stability of intermediates. This guide details a robust and efficient methodology for the preparation of acyclic nucleoside bisphosphonates that leverages a dioxane-based intermediate. This strategy offers advantages in terms of reaction control, yield, and adaptability for creating diverse libraries of these therapeutically important molecules.

Reaction Mechanism and Rationale: The Role of the Dioxane Intermediate

The core of this synthetic approach involves the use of a protected dioxane derivative as a key building block for the acyclic chain. This strategy is predicated on the following principles:

  • Stereochemical Control and Rigidity: The cyclic nature of the dioxane ring provides a degree of conformational rigidity, which can be exploited to control the stereochemistry of subsequent reactions. This is particularly important when introducing chiral centers into the acyclic linker.

  • Sequential Functionalization: The dioxane intermediate allows for a stepwise and controlled introduction of the nucleobase and the phosphonate groups. This avoids the formation of undesirable side products that can arise from direct alkylation of nucleobases with more complex acyclic synthons.[4]

  • Activation and Cleavage: The dioxane ring can be readily cleaved under specific conditions to unmask the acyclic backbone, which is then available for further modification, such as the introduction of the second phosphonate group.

The general synthetic pathway commences with a suitably protected dioxane derivative, often derived from commercially available starting materials like 2-phenyl-1,3-dioxan-5-ol.[5] This intermediate is first functionalized with a leaving group, which then facilitates the nucleophilic attack by the desired purine or pyrimidine base. Following the coupling reaction, the dioxane ring is opened, and the resulting diol can be further elaborated to introduce the bisphosphonate moieties.

Materials and Methods

Reagents
  • 2-Phenyl-1,3-dioxan-5-ol

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • DOWEX® 50WX8 (H+ form)

  • Methanol, anhydrous

  • Diethyl vinylphosphonate

  • Palladium on carbon (10%)

  • Purine or pyrimidine base (e.g., 6-chloropurine, adenine)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers and heating mantles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol outlines a general procedure for the synthesis of a symmetric acyclic nucleoside bisphosphonate. Modifications may be necessary depending on the specific target molecule.

Part 1: Synthesis of the Key Dioxane-Based Acyclic Intermediate
  • Protection of the Hydroxyl Group:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2-phenyl-1,3-dioxan-5-ol in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyloxy derivative.[5]

  • Deprotection of the Acetal:

    • Dissolve the crude benzyloxy derivative in methanol and add DOWEX® 50WX8 (H+) resin.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter off the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the dihydroxy derivative.[5]

  • Oxa-Michael Addition for Bisphosphonate Introduction:

    • Dissolve the dihydroxy derivative in a suitable solvent (e.g., THF).

    • Add diethyl vinylphosphonate and a catalytic amount of a strong base (e.g., sodium hydride).

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and work up to isolate the bisphosphonate intermediate.[5]

  • Deprotection of the Benzyl Ether:

    • Dissolve the bisphosphonate intermediate in a suitable solvent (e.g., ethanol).

    • Add 10% palladium on carbon catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the key alcohol intermediate.[5]

Synthesis_Workflow A 2-Phenyl-1,3-dioxan-5-ol B Protection (BnBr, NaH) A->B C Benzyloxy Dioxane Derivative B->C D Acetal Deprotection (DOWEX®) C->D E Dihydroxy Derivative D->E F Oxa-Michael Addition (Diethyl vinylphosphonate) E->F G Bisphosphonate Intermediate F->G H Debenzylation (H₂, Pd/C) G->H I Key Alcohol Intermediate H->I

Caption: Workflow for the synthesis of the key alcohol intermediate.

Part 2: Coupling with Nucleobase and Final Deprotection
  • Mitsunobu Reaction:

    • To a solution of the key alcohol intermediate, the desired nucleobase (e.g., adenine), and triphenylphosphine in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the protected acyclic nucleoside bisphosphonate.[5]

  • Final Deprotection of Phosphonate Esters:

    • Dissolve the protected acyclic nucleoside bisphosphonate in anhydrous dichloromethane.

    • Add bromotrimethylsilane (TMSBr) and stir the reaction at room temperature.

    • After completion, remove the solvent and excess TMSBr under reduced pressure.

    • Treat the residue with a suitable buffer or water to hydrolyze the silyl esters and obtain the final acyclic nucleoside bisphosphonate.[6]

Coupling_and_Deprotection J Key Alcohol Intermediate K Mitsunobu Reaction (Nucleobase, PPh₃, DIAD) J->K L Protected Acyclic Nucleoside Bisphosphonate K->L M Deprotection (TMSBr) L->M N Final Acyclic Nucleoside Bisphosphonate M->N

Caption: Coupling with the nucleobase and final deprotection steps.

Data Presentation

StepIntermediate/ProductExpected Yield (%)Purity (by HPLC) (%)
Part 1, Step 1Benzyloxy Dioxane Derivative85-95>95
Part 1, Step 2Dihydroxy Derivative90-98>98
Part 1, Step 3Bisphosphonate Intermediate70-85>95
Part 1, Step 4Key Alcohol Intermediate80-90>97
Part 2, Step 1Protected Acyclic Nucleoside Bisphosphonate50-70>95
Part 2, Step 2Final Acyclic Nucleoside Bisphosphonate85-95>99

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Mitsunobu reactionIncomplete reaction; side reactions of the nucleobase.Ensure anhydrous conditions. Use a non-nucleophilic base if the nucleobase has acidic protons. Consider alternative coupling methods.
Incomplete deprotection of phosphonate estersInsufficient TMSBr; presence of moisture.Use a larger excess of TMSBr. Ensure all reagents and solvents are strictly anhydrous. Increase reaction time or temperature if necessary.
Formation of N7-alkylated purine isomersSteric hindrance at N9; reaction conditions.Optimize the Mitsunobu reaction conditions (temperature, order of addition). Consider using a pre-silylated nucleobase to direct alkylation to N9.
Difficulty in purificationSimilar polarity of starting materials and products.Optimize the mobile phase for flash chromatography. Consider using reverse-phase chromatography for the final product.

Conclusion

The use of dioxane-based intermediates provides a versatile and efficient platform for the synthesis of acyclic nucleoside bisphosphonates. This methodology allows for the controlled construction of the acyclic backbone and the regioselective introduction of the nucleobase. The protocols outlined in this guide, along with the troubleshooting suggestions, are intended to provide researchers with a solid foundation for the preparation of these important therapeutic agents and their analogues for further drug discovery and development efforts.

References

  • De Clercq, E. (2003). Clinical potential of the acyclic nucleoside phosphonates cidofovir, adefovir, and tenofovir in treatment of DNA virus and retrovirus infections. Clinical Microbiology Reviews, 16(4), 569-596.
  • Science.gov. (n.d.). acyclic nucleoside phosphonates: Topics by Science.gov. Retrieved from [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218.
  • Le, T. N., et al. (2019). Dioxaphosphorinane-Constrained Nucleic Acid Dinucleotides as Tools for Structural Tuning of Nucleic Acids. Molecules, 24(15), 2789.
  • Ghinolfi, L., et al. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology, 11, 609986.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of α,β-Dioxaphosphorinane-Constrained Nucleic Acid.... Retrieved from [Link]

  • Allen, A. D., & Tidwell, T. T. (1979). The mechanism of acyl phosphonate reactions. Part I. The kinetics of the solvolyses of benzoyl and p-toluoyl phenylphosphonates in aqueous dioxan. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1723.
  • Beadle, J. R., et al. (2006). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic... Nucleosides, Nucleotides and Nucleic Acids, 25(1), 25-39.
  • Materna, K., et al. (2022).
  • PubMed. (2003). Ketalization of phosphonium ions by 1,4-dioxane: selective detection of the chemical warfare agent simulant DMMP in mixtures using ion/molecule reactions. Retrieved from [Link]

  • Beadle, J. R., et al. (2006). Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir. Antimicrobial Agents and Chemotherapy, 50(8), 2768-2774.
  • Jansa, P., et al. (2017). Synthesis and Evaluation of Symmetric Acyclic Nucleoside Bisphosphonates as Inhibitors of the Plasmodium falciparum. Journal of Medicinal Chemistry, 60(11), 4648-4660.
  • Stawinski, J., & Kraszewski, A. (2002). Reactions of Aryl Nucleoside H-Phosphonates. Accounts of Chemical Research, 35(11), 952-960.
  • Tloušt'ová, E., et al. (2007). Acyclic Nucleoside Bisphosphonates: Synthesis and Properties of Chiral 2-Amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines.
  • Chosun University. (n.d.). Synthesis and Conformational Study of Non-classical Nucleoside Phosphonic Acid Analogues as Antiviral Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxane 1 by reaction between PPh3 and epichlorohydrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity | Request PDF. Retrieved from [Link]

  • SciSpace. (2009). Nucleotide analogue, method of synthesis of nucleotide analogue, use of nucleotide analogue, antiviral pro-nucleotide, pharmaceutical composition. Retrieved from [Link]

  • Google Patents. (n.d.). EP2462935A1 - Process for the preparation of tenofovir.
  • PubMed. (2014). The synthesis of tenofovir and its analogues via asymmetric transfer hydrogenation. Retrieved from [Link]

  • MDPI. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Evaluation of Asymmetric Acyclic Nucleoside Bisphosphonates as Inhibitors of Plasmodium falciparum and Human Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase. Retrieved from [Link]

  • Google Patents. (n.d.). CN102268040A - Synthesis method of antiviral medicament cidofovir.
  • Journament. (2019). Chemical synthesis of acyclic nucleoside phosphonate analogs linked with cyclic systems between the phosphonate and the base moieties. Retrieved from [Link]

  • Google Patents. (2012). US20120277191A1 - Forms of cidofovir.
  • Stefan, M. I., & Hoy, A. R. (2004). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 38(15), 4161-4168.
  • PubMed. (2025). Exploring Mechanism and Kinetics of 1,4-Dioxane Oxidative Degradation by OH Radical: A Computational Quantum Chemistry Investigation. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of pH-Responsive Lipid Nanoparticles for mRNA Delivery Using an Acetal-Modified Ionizable Lipid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering pH-Sensitivity into Lipid Nanoparticles for Enhanced mRNA Delivery

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) at the forefront.[1][2][3] A critical component of modern LNP formulations is the ionizable lipid, which plays a pivotal role in encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm, a crucial step for protein translation.[4][5] The pKa of the ionizable lipid is a key parameter, as it dictates the charge of the LNP at different pH values.[6][7][8][9][10] An ideal ionizable lipid is cationic at the acidic pH of LNP formulation (around pH 4) to enable efficient mRNA encapsulation, and becomes neutral at physiological pH (7.4) to minimize toxicity and non-specific interactions in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome (pH 5.0-6.5) reprotonates the ionizable lipid, promoting destabilization of the endosomal membrane and release of the mRNA cargo.

To further enhance endosomal escape and improve the therapeutic window of LNP-based therapies, researchers are exploring novel ionizable lipids with built-in environmental sensitivity. One promising strategy is the incorporation of acid-labile moieties that undergo hydrolysis in the acidic endosome, leading to a change in the lipid's structure and promoting LNP disassembly.[][12][13][14] This application note details the synthesis and utilization of a novel pH-responsive ionizable lipid, Acetal-Lipid-1 (AL-1) , which incorporates an acetal group. The synthesis of AL-1 utilizes 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane to introduce this acid-cleavable trigger. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of AL-1, its formulation into LNPs for mRNA delivery using microfluidics, and a detailed protocol for their characterization and in vitro evaluation.

Part 1: Synthesis of the Novel pH-Responsive Ionizable Lipid (AL-1)

The rationale behind the design of AL-1 is to create an ionizable lipid that is stable at physiological pH but rapidly degrades in the acidic environment of the endosome. The 2,2-dimethyl-1,3-dioxane moiety serves as a protected diol that is susceptible to acid-catalyzed hydrolysis. This cleavage is hypothesized to alter the lipid's structure, increase its fusogenicity, and facilitate the release of the mRNA payload.

The synthesis of AL-1 is proposed as a two-step process: first, the synthesis of a secondary amine-containing lipid backbone, followed by alkylation with 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

G cluster_0 Step 1: Synthesis of Lipid Backbone cluster_1 Step 2: Synthesis of AL-1 Linoleyl amine Linoleyl amine Michael_Addition Michael Addition Linoleyl amine->Michael_Addition Acrylate Methyl acrylate Acrylate->Michael_Addition Lipid_Backbone Secondary amine lipid backbone Alkylation N-Alkylation Lipid_Backbone->Alkylation Michael_Addition->Lipid_Backbone Bromo_Acetal 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane Bromo_Acetal->Alkylation AL_1 Acetal-Lipid-1 (AL-1) Alkylation->AL_1 G cluster_0 LNP Formulation cluster_1 LNP Characterization Lipid_Mix Lipid Mix in Ethanol: - AL-1 - DSPC - Cholesterol - PEG-Lipid Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidics LNPs Self-Assembled LNPs Microfluidics->LNPs Dialysis Dialysis against PBS (pH 7.4) LNPs->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs Size_PDI Size & PDI (DLS) Final_LNPs->Size_PDI Zeta Zeta Potential Final_LNPs->Zeta Encapsulation Encapsulation Efficiency (RiboGreen) Final_LNPs->Encapsulation pKa pKa Determination (TNS Assay) Final_LNPs->pKa

Sources

Application Notes & Protocols: Strategic Deprotection of 2,2-Dimethyl-1,3-Dioxane Groups for the Liberation of 1,3-Diols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 2,2-Dimethyl-1,3-Dioxane in Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] For 1,3-diols, a common structural motif in natural products, carbohydrates, and pharmaceuticals, the 2,2-dimethyl-1,3-dioxane group (also known as an isopropylidene ketal or acetonide) is a preeminent choice for temporary protection.[3][4][5] Its popularity is rooted in a robust profile: it is easily installed, stable to a wide array of non-acidic reagents—including bases, nucleophiles, hydrides, and many oxidants—yet can be smoothly removed under controlled acidic conditions.[2][4][6][7]

This guide provides an in-depth exploration of the strategic deprotection of this group. It moves beyond a simple listing of reagents to explain the underlying mechanistic principles, offering researchers the insight needed to select and optimize conditions for their specific molecular context.

Core Principle: The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of a 2,2-dimethyl-1,3-dioxane is fundamentally an acid-catalyzed hydrolysis.[7][8] The reaction proceeds via an A-1 mechanism in most cases, where the rate-determining step is the unimolecular decomposition of the protonated acetal.[9]

The process can be dissected into several key steps:

  • Protonation: A Brønsted or Lewis acid protonates one of the oxygen atoms of the dioxane ring, activating it as a good leaving group.

  • Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the slowest and thus rate-determining.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: A proton is lost from the newly added water moiety, forming a hemiacetal intermediate.

  • Final Cleavage: The hydroxyl group of the hemiacetal is protonated, leading to the elimination of acetone and regeneration of the 1,3-diol and the acid catalyst.

Experimental_Workflow Start Start: Protected 1,3-Diol Setup Reaction Setup: - Dissolve substrate - Add solvent & reagent Start->Setup Monitor Monitor Reaction (TLC, LC-MS) Setup->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup: - Quench/Neutralize - Extract with organic solvent Complete->Workup  Yes Troubleshoot Problem? Complete->Troubleshoot  No Dry Dry & Concentrate: - Wash with Brine - Dry over Na₂SO₄ - Concentrate in vacuo Workup->Dry Purify Purify Product: - Column Chromatography - Recrystallization Dry->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize Incomplete Incomplete Reaction: - Increase temperature - Add more acid catalyst - Increase reaction time Troubleshoot->Incomplete  Slow / Stalled Decomposition Decomposition Observed: - Use milder acid (e.g., AcOH) - Lower temperature - Use Lewis acid or I₂/acetone Troubleshoot->Decomposition  Side Products Incomplete->Setup Re-optimize Decomposition->Setup Re-optimize

Sources

Reaction conditions for coupling 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane with phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of O-Alkylation Conditions for Coupling 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane with Phenolic Substrates

Introduction & Mechanistic Rationale

The compound 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is a highly versatile electrophilic building block used extensively in medicinal chemistry to append a protected 1,3-diol (glycerol-like) moiety to phenolic pharmacophores. This structural modification is frequently employed to tune lipophilicity, improve aqueous solubility upon deprotection, or serve as a precursor for radiolabeling, as demonstrated in the synthesis of stilbene derivatives for amyloid plaque imaging by Kung et al. .

Causality & Steric Considerations: While the electrophile is technically a primary alkyl bromide, the adjacent


-carbon (C5 of the 1,3-dioxane ring) is bonded to two voluminous oxymethylene groups that are conformationally restricted within a 6-membered ring. According to principles detailed in March's Advanced Organic Chemistry, this severe 

-branching creates a steric environment reminiscent of a neopentyl system. This significantly raises the activation energy (

) required for the nucleophile to achieve the necessary

backside attack trajectory for an

displacement.

Consequently, standard mild Williamson etherification conditions (e.g., K₂CO₃ in acetone at reflux) inevitably result in incomplete conversion. To overcome this kinetic barrier, a polar aprotic solvent (such as anhydrous DMF) and elevated temperatures (80–100 °C) are strictly required. The polar aprotic solvent effectively solvates the alkali metal cations, leaving the phenoxide anion "naked" and highly nucleophilic.

Reaction Optimization Matrix

To establish a robust protocol, our application scientists evaluated various conditions for the coupling of a model phenol with 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane. The quantitative data is summarized below to guide your experimental design.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Causality / Observations
1K₂CO₃ (2.0)Acetone6024< 20%Insufficient thermal energy to overcome

-steric hindrance.
2K₂CO₃ (2.0)MeCN802445%Moderate conversion; solvent polarity insufficient to fully free the anion.
3 K₂CO₃ (2.0) DMF 100 16 85% Optimal standard condition; high polarity solvates K⁺ effectively.
4Cs₂CO₃ (2.0)DMF901292%Larger Cs⁺ radius increases phenoxide nucleophilicity; higher reagent cost.
5NaH (1.5)THF651660%Strong base causes competing side reactions; lower solubility of the sodium salt.

Note: Entry 3 represents the most cost-effective and scalable set of conditions for drug development workflows.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. Each critical phase includes specific observational checks to ensure reaction integrity.

Phase 1: Phenoxide Generation
  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve the phenolic substrate (1.0 equiv) in anhydrous DMF (typically 5–10 mL per mmol of phenol).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 to 3.0 equiv).

  • Validation Check 1: Stir the suspension at room temperature for 30 minutes. A distinct color change (often from colorless to yellow/orange, depending on the phenol's conjugation) visually validates successful phenoxide generation.

Phase 2: S_N2 Alkylation
  • Addition: Add 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (1.2 to 1.5 equiv) dropwise via syringe.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Validation Check 2: Monitor reaction progress via TLC (e.g., 20% EtOAc in Hexanes). The disappearance of the highly UV-active phenol spot and the emergence of a higher-

    
     product spot confirms successful alkylation.
    
Phase 3: Workup and Purification
  • Cooling & Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench by adding distilled water.

  • Validation Check 3 (Critical): As detailed in Greene's Protective Groups, acetonides are highly susceptible to acid-catalyzed hydrolysis. Test the aqueous phase with pH paper to ensure it is strictly

    
     7.0. If necessary, wash the organic layer with 5% NaHCO₃ rather than brine to maintain a mildly basic environment.
    
  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash extensively with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Validation Check 4: In the ¹H NMR spectrum of the purified product, the presence of a sharp singlet integrating to 6H at approximately

    
     1.40 ppm confirms that the 2,2-dimethyl-1,3-dioxane protecting group survived the reaction and workup intact.
    

Process Visualization

Workflow A 1. Phenol + Base (K₂CO₃/Cs₂CO₃) in Anhydrous DMF B 2. Pre-stir at RT for 30 min (Phenoxide Generation) A->B Deprotonation C 3. Add 5-(bromomethyl)- 2,2-dimethyl-1,3-dioxane B->C Color Change observed D 4. Heat at 90-100°C for 12-16h (Sterically Hindered Sₙ2) C->D Alkylation E 5. Aqueous Workup (Strictly pH ≥ 7 to protect acetal) D->E Cool to RT F 6. Extraction & Purification (Pure Protected Diol Ether) E->F Phase Separation

Workflow for O-alkylation with 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

References

  • Kung, M.-P., et al. "Stilbene derivatives and their use for binding and imaging amyloid plaques." US Patent 7,351,401 B2.
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or spontaneous degradation when utilizing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane in multi-step syntheses. This molecule—an acetonide-protected derivative of 2-(bromomethyl)propane-1,3-diol—is a highly versatile bifunctional building block in drug development. However, its 1,3-dioxane ring is notoriously susceptible to acid-catalyzed hydrolysis.

This guide is designed to move beyond basic troubleshooting. By detailing the underlying chemical causality, providing quantitative stability metrics, and establishing self-validating protocols, this resource will ensure the structural integrity of your compound throughout your experimental workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why does 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane rapidly degrade during my reaction workup, even when I only used a mild acid? A1: The degradation you are observing is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. Because this specific molecule is an acetonide (a ketone-derived 1,3-dioxane), it is kinetically favored to hydrolyze significantly faster than aldehyde-derived 1,3-dioxanes[1].

The causality of this degradation lies in the reaction mechanism: the process is initiated by the protonation of one of the acetal oxygen atoms. This leads to the rate-determining step—ring cleavage—which forms a resonance-stabilized oxocarbenium ion intermediate[2]. Subsequent nucleophilic attack by water yields a hemiacetal that rapidly collapses into 2-(bromomethyl)propane-1,3-diol and acetone[2]. Even trace amounts of Brønsted or Lewis acids in aqueous environments are sufficient to drive this irreversible cleavage[3].

HydrolysisMechanism A 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (Intact Acetonide) B Protonation of Acetal Oxygen (Fast Equilibrium) A->B + H+ (Acidic Conditions) C Ring Cleavage (Rate-Determining Step) B->C D Oxocarbenium Ion Intermediate C->D Ring Opening E Nucleophilic Attack by H2O D->E + H2O F Hemiacetal Intermediate E->F G 2-(bromomethyl)propane-1,3-diol + Acetone F->G - H+ (Regeneration)

Figure 1: Acid-catalyzed hydrolysis pathway of the 1,3-dioxane ring.

Q2: Does the 5-bromomethyl group influence the stability of the acetonide ring compared to standard 1,3-dioxanes? A2: Yes, primarily through electronic effects. The stability of any 1,3-dioxane ring is heavily influenced by its substituents[3]. The highly electronegative bromine atom exerts an electron-withdrawing inductive effect (-I effect) across the carbon skeleton. While this slightly destabilizes the transient oxocarbenium ion compared to an unsubstituted 2,2-dimethyl-1,3-dioxane (marginally slowing the initial rate of cleavage), the thermodynamic driving force of acetonide hydrolysis in the presence of water and acid remains overwhelming. You cannot rely on this inductive effect for practical benchtop stability.

Q3: My reaction requires a Lewis acid catalyst. How can I use this compound without destroying the protecting group? A3: 1,3-Dioxanes are inherently labile toward Lewis acids[1]. If a Lewis acid is mandatory for your transformation, you must operate under strictly anhydrous conditions. The hydrolysis mechanism fundamentally requires water to attack the oxocarbenium intermediate[4]. By using rigorously dried solvents and adding molecular sieves to sequester trace moisture, you trap the molecule in a reversible equilibrium, preventing the irreversible formation of the diol[3].

Part 2: Quantitative Stability Profile

To effectively plan your synthetic steps, you must understand the relationship between pH and the half-life (


) of the acetonide ring. The rate-determining step changes depending on the pH and buffer concentration, but in general aqueous conditions, the degradation kinetics are highly pH-dependent[4].

Table 1: Estimated Hydrolytic Stability of 1,3-Dioxane Acetonides at 25°C

Aqueous pHEnvironmental ConditionEstimated Half-Life (

)
Scientific Recommendation
< 2.0 Strong Acid (e.g., 1M HCl)< 5 MinutesCritical Danger: Complete degradation. Avoid entirely.
4.0 Mild Acid (e.g., AcOH workup)2 - 4 HoursHigh Risk: Unsuitable for prolonged exposure or storage.
6.0 Ambient / Dissolved

3 - 5 DaysModerate Risk: Use within 24 hours; store under inert gas.
7.5 - 9.0 Buffered Basic> 6 MonthsOptimal: Highly stable. Recommended for all aqueous workups.
Part 3: Self-Validating Experimental Protocols

To guarantee the survival of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, your experimental protocols must be self-validating—meaning they contain built-in analytical checks that prevent progression if the chemical environment is unsafe.

Protocol: Acid-Free Aqueous Workup and Isolation

Objective: To quench a reaction and extract the intact 1,3-dioxane derivative without triggering acid-catalyzed deprotection.

Step 1: Pre-Quench Neutralization (The "Scavenger" Step)

  • Action: Before adding any aqueous reagents, introduce 1.5 equivalents (relative to any acid present) of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or pyridine, directly into the organic reaction mixture[3].

  • Causality: This neutralizes Brønsted acids and coordinates with Lewis acids in the anhydrous organic phase, preventing the localized pH spikes that occur the moment water is introduced to the system.

Step 2: Buffered Aqueous Quench

  • Action: Pour the reaction mixture into a vigorously stirring biphasic system containing your extraction solvent (e.g., Ethyl Acetate) and a saturated aqueous solution of Sodium Bicarbonate (

    
    ) at 0°C.
    
  • Causality:

    
     acts as a robust buffer, locking the aqueous phase at a pH of ~8.3, well within the stable zone for 1,3-dioxanes. The low temperature (0°C) kinetically suppresses any residual hydrolysis.
    

Step 3: Self-Validation Check (Critical Checkpoint)

  • Action: Stop stirring and allow the phases to separate. Extract a 1 mL aliquot of the aqueous layer and test it with universal pH indicator paper.

  • Validation:

    • If pH < 7.5: The buffer capacity has been exceeded. Add solid

      
       to the bulk mixture until pH > 7.5 is achieved. Do not proceed to extraction until this is verified. 
      
    • If pH ≥ 7.5: The system is validated. Proceed to Step 4.

Step 4: Extraction and Drying

  • Action: Separate the organic phase. Wash the organic phase once with brine, then dry over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure.
    
  • Causality: Removing water via brine and

    
     ensures that during rotary evaporation (where localized heating occurs), there is no residual moisture that could act in concert with trace impurities to cleave the acetonide.
    

TroubleshootingWorkflow Start Reaction Involving 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane CheckAcid Are Brønsted/Lewis acids present in the reaction? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No CheckAcid->NoAcid Mitigation 1. Ensure anhydrous conditions 2. Add acid-scavenger (e.g., DIPEA) 3. Keep temperature < 0°C YesAcid->Mitigation Workup Aqueous Workup Phase NoAcid->Workup Mitigation->Workup Buffer Quench with saturated NaHCO3 Maintain pH > 7.5 Workup->Buffer Extract Extract with organic solvent Dry over Na2SO4 Buffer->Extract Success Intact Product Isolated Extract->Success

Figure 2: Self-validating workflow for handling acid-sensitive 1,3-dioxanes.

References
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals - Thieme: [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) - ResearchGate: [Link]

Sources

Technical Support Center: Purification of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vacuum Distillation & Purification Protocol Document ID: TSC-PUR-2024-05B Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified[1]

Core Technical Directive

The Challenge: Purifying 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane presents a specific paradox: the molecule is an acetal (acid-sensitive) and an alkyl bromide (thermally sensitive).[1]

  • Thermal Risk: Prolonged heating promotes the elimination of HBr.[1][2]

  • Chemical Risk: The generated HBr autocatalytically destroys the acetal ring (cleaving the 2,2-dimethyl group), leading to a runaway decomposition ("black tar" formation) and loss of yield.[2]

The Solution: You cannot simply "boil" this compound. You must treat the distillation as a chemo-mechanical separation where the hardware setup actively suppresses decomposition.[2] This guide outlines a Base-Stabilized Vacuum Distillation protocol.

Pre-Distillation Assessment (Go/No-Go)[1][2]

Before assembling glassware, you must validate the crude material.[2] Distilling acidic crude is the most common cause of failure.[2]

The "pH Spike" Test

Take a 50 µL aliquot of your crude oil and shake it with 0.5 mL of wet pH paper or dissolved in 0.5 mL neutral water.[1][2]

  • Result < pH 7: STOP. The crude contains residual acid (likely from the bromination step).[1][2]

    • Corrective Action: Wash the organic phase again with saturated NaHCO₃, then brine. Dry over Na₂SO₄.[1][2]

  • Result ≥ pH 7: PROCEED.

The Protocol: Base-Stabilized Vacuum Distillation

Workflow Logic

PurificationLogic Crude Crude Mixture Neutralize 1. Neutralization Check (pH > 7) Crude->Neutralize Neutralize->Crude Fail (Re-wash) Stabilizer 2. Add Pot Stabilizer (Solid K2CO3) Neutralize->Stabilizer Pass VacSetup 3. High Vacuum Setup (< 5 mmHg) Stabilizer->VacSetup Distill 4. Distillation (Bath < 110°C) VacSetup->Distill Product Pure Product (Colorless Oil) Distill->Product

Figure 1: The critical path for stabilizing acid-sensitive acetals during thermal purification.

Step-by-Step Methodology

Hardware Requirements:

  • Short-path distillation head (minimize thermal residence time).[1]

  • Vacuum pump capable of < 2 mmHg (essential to lower BP).[1]

  • Oil bath with digital temperature control.[2]

  • Solid Potassium Carbonate (K₂CO₃) (anhydrous).[1]

The Procedure:

  • Pot Stabilization (The "Pro" Step): Load the crude oil into the boiling flask. Add 0.5% - 1% w/w of anhydrous K₂CO₃ powder directly into the flask.

    • Why: This acts as an in-situ acid scavenger.[1][2] If a molecule eliminates HBr during heating, the solid base neutralizes it immediately, preventing the autocatalytic cleavage of the acetal ring [1].[2]

  • Vacuum Application: Apply vacuum before heating.[1] Slowly lower pressure to < 2 mmHg .

    • Target: You want the compound to boil between 70°C - 90°C . If the pressure is too high (e.g., 20 mmHg), the boiling point will exceed 140°C, risking decomposition.

  • The Thermal Ramp: Start heating the bath.

    • 50°C: Degassing (solvent removal).[1]

    • 80°C: Watch for reflux.

    • 100°C - 110°C: Product collection should begin.

    • Warning: Do not exceed a bath temperature of 130°C.[1][2]

  • Fraction Collection:

    • Fore-run: Usually contains unreacted acetone or elimination byproducts (alkenes).[1][2]

    • Main Fraction: Collect the steady plateau. The product should be a clear, colorless liquid.[1][3]

    • Residue: Do not distill to dryness. Leave ~5% volume to prevent overheating the salts.[1][2]

Quantitative Data & Specifications

ParameterSpecificationNotes
Molecular Weight 209.08 g/mol
Boiling Point (Atm) ~195°C (Predicted)DO NOT distill at atm pressure.[1][2]
Boiling Point (Vac) 85-95°C @ 1.5 mmHg Estimated range; dependent on vacuum depth.[1][2]
Appearance Colorless to pale yellow oilDark yellow/brown indicates decomposition.[1][2]
Storage 2-8°C, Inert GasMoisture sensitive (hydrolysis).[1]

Troubleshooting Center (FAQ)

Q1: The distillate is turning yellow or brown in the receiving flask. What is happening? A: This is the hallmark of HBr elimination .

  • Mechanism: The bromide is leaving, forming an alkene and HBr.[1] The HBr is then attacking the acetal oxygen, opening the ring.[2]

  • Immediate Fix: Stop the distillation. Check your vacuum—it is likely too weak, forcing you to use excessive heat.[1]

  • Prevention: Ensure you added the K₂CO₃ stabilizer to the pot.[1][2] If the problem persists, lower the bath temperature and improve the vacuum.[2]

Q2: My vacuum gauge reads 0.1 mmHg, but the material won't boil until the bath is 140°C. A: You likely have a "False Vacuum" reading.[1]

  • Diagnosis: Volatile impurities (residual solvent, acetone from synthesis) are off-gassing, creating a vapor load that masks the true pressure at the head.

  • Fix: Place a cold trap (dry ice/acetone) between the pump and the manifold to condense volatiles.[1][2] This will improve the effective vacuum at the distillation head.[2]

Q3: Can I use a Vigreux column to improve purity? A: Not recommended.

  • Reasoning: Vigreux columns increase the "hold-up" volume and the thermal residence time.[2] For thermally labile alkyl bromides, you want the shortest path possible (flask → condenser) to minimize the time the molecule spends in the hot zone [2].[2]

Q4: The product solidified in the condenser. A: Unlikely for this specific isomer (usually a liquid), but if you synthesized the bis-bromo analog or a derivative, it might be solid.

  • Fix: Use an air condenser or warm water (40°C) in the condenser jacket instead of coolant.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Referencing stability of cyclic acetals/ketals under basic vs. acidic conditions). [1]

  • Furniss, B.S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (General principles of vacuum distillation for thermolabile compounds).

  • PubChem Compound Summary. (2024). 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane. National Center for Biotechnology Information.[2] [Link][1]

Sources

Technical Support Center: Troubleshooting Neopentyl-like Bromide Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the notoriously low reactivity of neopentyl-like halides (e.g., 1-bromo-2,2-dimethylpropane) in nucleophilic substitution reactions.

Because of the unique steric environment of the neopentyl system, standard SN2 protocols almost universally fail, leading to recovered starting materials or unexpected skeletal rearrangements. This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.

Frequently Asked Questions (Troubleshooting SN2 Failures)

Q1: Why is my neopentyl bromide completely unreactive under standard SN2 conditions? A1: The unreactivity is caused by extreme steric hindrance at the


-carbon. Although neopentyl bromide is technically a primary alkyl halide, the adjacent quaternary center (the tert-butyl group) acts as a physical shield. This bulk blocks the 180° backside trajectory required for the incoming nucleophile to form the pentacoordinate SN2 transition state. As a result, the SN2 reaction rate for neopentyl bromide is approximately 100,000 times slower than that of a simple primary halide like ethyl bromide 1.

Q2: When I heat the reaction to force substitution, I isolate a completely different product skeleton. What happened? A2: By applying heat in the presence of weak nucleophiles or protic solvents, you inadvertently shifted the mechanism from SN2 to an SN1/E1 pathway. The ionization of the carbon-bromine bond forms a highly unstable primary carbocation. To achieve stability, this intermediate instantly undergoes a 1,2-methyl shift, rearranging into a stable tert-amyl (tertiary) carbocation 2. The nucleophile then attacks this rearranged tertiary center, yielding a completely different carbon skeleton than your starting material.

Q3: How can I force a direct SN2 substitution without triggering a skeletal rearrangement? A3: To outcompete the SN1 rearrangement pathway, you must artificially inflate the SN2 reaction rate. This requires a multi-pronged approach:

  • Nucleophile Geometry: Use highly reactive, linear, and strictly non-basic nucleophiles (e.g., azide[N3-] or cyanide [CN-]) that can thread past the steric bulk 3.

  • Solvent & Additives: Use a polar aprotic solvent (like DMSO) to strip the hydrogen-bond solvent shell from the nucleophile. Add a crown ether (e.g., 18-crown-6 for potassium salts) to sequester the counter-cation, creating a highly energetic, "naked" anion 4.

Q4: Direct SN2 is still failing for my specific substrate. What modern alternative pathways can I use? A4: If classical SN2 is unviable, transition-metal catalysis is the modern standard. Nickel-catalyzed reductive cross-coupling is highly effective for unactivated, sterically hindered alkyl halides 5. By using a nickel catalyst and a zinc reductant, the reaction proceeds via a radical intermediate. Because radicals are planar and less sensitive to


-branching steric hindrance than SN2 transition states, C-C bonds can be formed efficiently without rearrangement 6.

Quantitative Data: The "Neopentyl Effect"

The table below illustrates the catastrophic drop in substitution rates caused by


-branching. When designing your synthesis, assume neopentyl bromide will behave more like a tertiary halide than a primary one.
SubstrateStructureRelative SN2 RatePrimary Limiting Factor
Methyl Bromide CH3-Br30None (Highly reactive)
Ethyl Bromide CH3CH2-Br1 (Reference)Mild

-sterics
Propyl Bromide CH3CH2CH2-Br0.4Mild

-sterics
Neopentyl Bromide (CH3)3CCH2-Br~ 0.00001 (

)
Severe

-steric block

Mechanistic & Troubleshooting Workflows

Mechanism NeoBr Neopentyl Bromide (CH3)3C-CH2-Br SN2 SN2 Pathway (Concerted) NeoBr->SN2 SN1 SN1 Pathway (Ionization) NeoBr->SN1 Heat / Protic Solvent Blocked Blocked by t-Butyl Steric Hindrance SN2->Blocked PrimaryC Primary Carbocation [Highly Unstable] SN1->PrimaryC Direct Direct Substitution (Requires Extreme Forcing) Blocked->Direct Azide/DMSO/Crown Ether Shift 1,2-Methyl Shift (Rearrangement) PrimaryC->Shift TertC tert-Amyl Carbocation [Stable] Shift->TertC Rearranged Rearranged Products (Substitution/Elimination) TertC->Rearranged

Mechanistic divergence of neopentyl bromide under SN1 vs. SN2 conditions.

Troubleshooting Start Neopentyl Bromide Reaction Fails CheckNu Is the nucleophile strong & non-basic? Start->CheckNu Basic E2 Elimination or SN1 Rearrangement CheckNu->Basic No (e.g., OH-, RO-) UseAzide Use Linear Nucleophiles (e.g., N3-, CN-) CheckNu->UseAzide Yes Basic->UseAzide Optimize Solvent Use Polar Aprotic Solvent (DMSO/DMF) + Crown Ether UseAzide->Solvent Heat Microwave Heating (100-120 °C) Solvent->Heat Success Direct SN2 Product Heat->Success Reaction Proceeds Alt Switch to Ni-Catalyzed Cross-Coupling Heat->Alt Still Unreactive

Logical troubleshooting workflow for overcoming neopentyl steric hindrance.

Experimental Protocols

Protocol 1: Forced SN2 Azidation of Neopentyl Bromide

Use this protocol when direct substitution is strictly required. The addition of a crown ether creates a "naked" azide anion, maximizing its nucleophilicity to overcome the steric barrier.

  • Preparation: In an oven-dried, microwave-safe 10 mL vial under an argon atmosphere, dissolve neopentyl bromide (1.0 mmol, 1.0 equiv) in anhydrous DMSO (2.0 mL, 0.5 M).

  • Reagent Addition: Add potassium azide (KN3, 3.0 mmol, 3.0 equiv). Safety Warning: Azides are highly toxic and potentially explosive. Never mix with acids or halogenated solvents like DCM.

  • Catalyst Addition: Add 18-crown-6 (0.1 mmol, 0.1 equiv). Causality: The crown ether selectively chelates the K+ ion, preventing ion-pairing and leaving the N3- highly reactive.

  • Reaction: Seal the vial with a crimp cap. Heat the mixture via microwave irradiation at 120 °C for 3 hours.

  • Workup & Validation: Cool to room temperature. Carefully quench with cold water (10 mL) and extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure (Note: Neopentyl azide is volatile; do not heat the rotavap bath above 25 °C).
    
  • Self-Validation: Analyze the crude product via

    
    H NMR. The presence of a sharp singlet near 0.9–1.0 ppm (9H, tert-butyl) and a singlet near 3.1 ppm (2H, -CH2-N3) confirms direct substitution. Any splitting or complex multiplets indicate rearrangement.
    
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling

Use this protocol when SN2 fails or when forming a new C-C bond is the goal. This radical-mediated pathway bypasses the steric constraints of backside attack.

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with NiCl2(dppp) (10 mol%), zinc dust (2.0 mmol, 2.0 equiv), and the desired aryl bromide coupling partner (1.0 mmol, 1.0 equiv).

  • Solvent & Substrate: Add anhydrous THF (5.0 mL, 0.2 M) to the vial, followed by neopentyl bromide (1.5 mmol, 1.5 equiv). Causality: Excess neopentyl bromide is used to compensate for potential homocoupling side reactions.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and stir vigorously at 40 °C for 16 hours. The zinc dust serves as a terminal reductant to regenerate the active Ni(0) species.

  • Workup: Quench the reaction mixture with 1 M HCl (5 mL) to dissolve unreacted zinc dust. Extract with ethyl acetate (

    
     mL). Wash with brine, dry over Na2SO4, and concentrate.
    
  • Purification: Purify the crude mixture via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the cross-coupled neopentyl-aryl product.

References

  • Master Organic Chemistry. "The Most Annoying Exceptions in Org 1 (Part 2)." 1

  • BenchChem. "Dealing with unexpected rearrangement products of neopentyl-type halides." 2

  • ACS Omega. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." 3

  • ResearchGate. "Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid / Crown Ethers." 4

  • NSF PAR. "Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides." 5

  • PMC / NIH. "Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates." 6

Sources

Technical Support Center: A Guide to Handling Acetonide-Protected Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with acetonide-protected bromides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges associated with the moisture sensitivity of these valuable synthetic intermediates. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction: The Dual Nature of Acetonide-Protected Bromides

Acetonide-protected bromides are bifunctional molecules that offer the strategic advantage of masking a diol functionality while presenting a reactive bromide for subsequent transformations, such as Grignard reactions or nucleophilic substitutions.[1][2] However, the very nature of the acetonide protecting group—its susceptibility to hydrolysis under acidic conditions—presents a significant challenge, particularly when working with reagents that are themselves highly moisture-sensitive.[3][4] This guide will equip you with the knowledge and techniques to mitigate these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with acetonide-protected bromides.

Q1: How stable is the acetonide protecting group?

The stability of the acetonide group is highly dependent on the pH of the reaction medium.[3]

  • Acidic Conditions: Acetonides are labile under acidic conditions and can be readily cleaved to reveal the corresponding diol.[3][5][4] The rate of hydrolysis is influenced by the strength of the acid, temperature, and the solvent system.[5] Even mild acids like pyridinium p-toluenesulfonate (PPTS) can effect deprotection.[5]

  • Neutral Conditions: Acetonides are generally stable under neutral conditions.

  • Basic Conditions: Acetonides are robust under basic conditions, making them compatible with a wide range of base-mediated reactions, including those employing strong bases like tert-butoxide.[2][6]

Q2: My acetonide-protected bromide appears to be degrading upon storage. What could be the cause?

Degradation of acetonide-protected bromides during storage is most commonly due to exposure to atmospheric moisture. Trace amounts of moisture can lead to slow hydrolysis of the acetonide group.[7] Additionally, some bromo-organic compounds can be sensitive to light and temperature.[8][9]

To ensure long-term stability, consider the following storage practices:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[7][10]

  • Desiccation: Store in a desiccator containing a suitable drying agent to minimize exposure to moisture.[7][11]

  • Low Temperature: For sensitive compounds, storage at low temperatures in a freezer may be beneficial.[11] However, be mindful of potential condensation when removing the container from the cold.[11]

  • Light Protection: Store in an amber vial or protect from light to prevent photochemical degradation.

Q3: I am planning a Grignard reaction with an acetonide-protected bromide. What are the key considerations?

Grignard reactions are notoriously sensitive to moisture.[12][13][14] The primary challenge is to form the Grignard reagent without compromising the integrity of the acetonide protecting group.

Key considerations include:

  • Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous.[15][16][17]

  • Inert Atmosphere: The reaction must be performed under a strict inert atmosphere of nitrogen or argon.[12][18][19]

  • Reagent Quality: The magnesium turnings and the acetonide-protected bromide must be dry.

Q4: How can I monitor the progress of my reaction and check for deprotection?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[20]

  • Co-spotting: Co-spot your reaction mixture with the starting material to track its consumption.

  • Deprotection Check: If you suspect deprotection, you can often see a more polar spot corresponding to the diol by TLC. To confirm, you can run a small-scale deprotection of your starting material to generate a reference spot for the diol.

For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the parent compound and any degradation products.[21][22][][24]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with acetonide-protected bromides.

Problem 1: Low or No Yield in a Grignard Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Presence of Moisture Rigorously dry all glassware (oven or flame-drying).[16][19] Use freshly distilled, anhydrous solvents.[15][25] Ensure the inert atmosphere is maintained throughout the reaction.[18][26]Grignard reagents are strong bases and will be quenched by even trace amounts of water.[12]
Poor Quality Magnesium Use fresh, high-quality magnesium turnings. Briefly grind the turnings in a dry mortar and pestle to expose a fresh surface.An oxide layer on the magnesium can inhibit the reaction.
Hydrolysis of the Acetonide Ensure no acidic contaminants are present. If using a co-solvent, ensure it is not protic.The acidic conditions generated during workup can cleave the acetonide. A buffered or basic workup may be necessary.[27]
Side Reactions With sterically hindered ketones, enolization or reduction can occur.[28]Consider using a less hindered Grignard reagent or a different synthetic route.
Problem 2: Acetonide Deprotection During Reaction or Workup

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Acidic Reaction Conditions If possible, switch to a non-acidic catalyst or reaction medium.Acetonides are inherently acid-labile.[3][5]
Acidic Workup Use a neutral or mildly basic aqueous workup (e.g., saturated sodium bicarbonate solution).[20]Standard acidic workups (e.g., dilute HCl) will readily cleave the acetonide group.[29]
Silica Gel Chromatography Neutralize the silica gel by pre-treating with a solution of triethylamine in the eluent.Residual acidity on silica gel can cause on-column deprotection.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key procedures.

Protocol 1: Drying of Solvents

The success of moisture-sensitive reactions is critically dependent on the use of anhydrous solvents.[15][16]

Materials:

  • Solvent to be dried (e.g., THF, Diethyl Ether, Toluene)

  • Drying agent (e.g., Sodium/benzophenone for ethers, Calcium hydride for hydrocarbons)[25]

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure (for THF using Sodium/Benzophenone):

  • Pre-drying: Pre-dry the THF over activated 4Å molecular sieves for at least 24 hours.[25]

  • Apparatus Setup: Assemble a distillation apparatus that has been oven or flame-dried.[16]

  • Addition of Drying Agents: To the distillation flask containing the pre-dried THF, add sodium wire or chunks and a small amount of benzophenone under a flow of inert gas.

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous.[25]

  • Distillation: Distill the required amount of solvent directly into the reaction flask under an inert atmosphere.

  • Quenching the Still: After use, cool the still and cautiously quench the remaining sodium with isopropanol, followed by methanol, and then water.[25]

Protocol 2: Setting up a Moisture-Sensitive Reaction (Grignard Formation)

This protocol outlines the setup for a Grignard reaction, a common application for acetonide-protected bromides.

Materials:

  • Acetonide-protected bromide

  • Magnesium turnings

  • Anhydrous solvent (e.g., THF, freshly distilled)

  • Iodine crystal (as an initiator)

  • Schlenk flask or three-necked round-bottom flask

  • Condenser

  • Addition funnel

  • Inert gas line with bubbler[26]

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Oven-dry or flame-dry all glassware and allow it to cool under a stream of inert gas.[16][19][30]

  • Initial Setup: Place the magnesium turnings and a stir bar in the reaction flask. Add a small crystal of iodine.

  • Inert Atmosphere: Assemble the apparatus and flush the system with inert gas for at least 5-10 minutes.[30][31]

  • Solvent Addition: Add a portion of the anhydrous solvent to the magnesium turnings.

  • Reagent Addition: Dissolve the acetonide-protected bromide in anhydrous solvent in the addition funnel.

  • Initiation: Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicate the reaction has initiated. If initiation is sluggish, gentle heating may be applied.

  • Controlled Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring until the magnesium is consumed. The resulting Grignard reagent is now ready for the next step.

Visualizations

Logical Workflow for Troubleshooting Grignard Reactions

Troubleshooting_Grignard Start Low or No Grignard Formation Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Check_Mg Is the magnesium surface activated? Check_Moisture->Check_Mg Yes Dry_System Action: Re-dry all glassware and distill solvents. Check_Moisture->Dry_System No Check_Initiation Has the reaction initiated? Check_Mg->Check_Initiation Yes Activate_Mg Action: Crush Mg turnings or use a fresh batch. Check_Mg->Activate_Mg No Check_Bromide Is the acetonide-protected bromide pure? Check_Initiation->Check_Bromide Yes Initiate_Rxn Action: Add iodine crystal, dibromoethane, or apply gentle heat. Check_Initiation->Initiate_Rxn No Purify_Bromide Action: Purify the starting material. Check_Bromide->Purify_Bromide No Success Successful Grignard Formation Check_Bromide->Success Yes Dry_System->Start Activate_Mg->Start Initiate_Rxn->Start Purify_Bromide->Start

Caption: Troubleshooting workflow for Grignard reaction failures.

Acetonide Stability and Deprotection Pathways

Acetonide_Stability cluster_conditions Reaction Conditions Acetonide Acetonide-Protected Diol R-O-C(CH3)2-O-R' Diol Diol R-OH + R'-OH Acetonide->Diol Hydrolysis No_Reaction_Base Stable Acetonide->No_Reaction_Base No Reaction No_Reaction_Neutral Stable Acetonide->No_Reaction_Neutral No Reaction Acidic (H+) Acidic (H+) Neutral Neutral Basic (OH-) Basic (OH-)

Caption: Stability of the acetonide group under different pH conditions.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...12

  • Organic Chemistry Portal. Acetonides. Link

  • Organic Chemistry Portal. Protective Groups. Link

  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Link

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Related Diterpenoids. Link

  • ResearchGate. An Efficient and Selective Method for Hydrolysis of Acetonides. Link

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Link

  • BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Link

  • ResearchGate. (2016, October 2). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?Link

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Link

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Link

  • University of Rochester, Department of Chemistry. How to Store Reagents. Link

  • Unknown. (a) Acetonide protecting groups were installed to protect the hydroxyl groups from oxidation in steps 3 to 4. (b) Mechanism fo. Link

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?Link

  • TSI Journals. (2009, January 22). selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. Link

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Link

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link

  • ResearchGate. (2025, August 7). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols | Request PDF. Link

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Link

  • PMC. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Link

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Link

  • Unknown. Protecting groups in organic synthesis + H2O. Link

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Link

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Link

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Link

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Link

  • YouTube. (2020, December 22). Acetal hydrolysis and protecting group. Link

  • University of Rochester. How To: Troubleshoot a Reaction. Link

  • YouTube. (2020, September 21). Synthesis of p-Bromo acetanilide from Acetanilide. Link

  • Unknown. III Analytical Methods. Link

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Link

  • ResearchGate. (2025, August 6). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Link

  • BenchChem. (2025, December). troubleshooting acetal deprotection in the presence of sensitive functional groups. Link

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Link

  • Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Link

  • PMC. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. Link

  • ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Link

  • BOC Sciences. (2026, January 19). Degradation Product Analysis Services.

  • ResearchGate. AO_Brochure-Grignard.pdf. Link

  • ATSDR. 6. analytical methods. Link

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. Link

  • Organic Chemistry Portal. Grignard Reaction. Link

Sources

Crystallization vs column chromatography for dioxane bromide purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dioxane Bromide Purification

A Senior Application Scientist's Guide to Crystallization and Column Chromatography

Welcome to the technical support center for the purification of dioxane bromide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying brominated compounds synthesized using dioxane-based reagents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you make informed decisions and troubleshoot effectively.

The term "dioxane bromide" can refer to the bromine-1,4-dioxane complex, a reagent, or more commonly in a purification context, the brominated product derived from its use. This guide focuses on the latter: the purification of organic molecules that have been brominated using a dioxane-bromine source.

Part 1: Critical Safety & Handling

Before any purification attempt, it is imperative to understand the hazards involved. Both the residual reagents and the solvents used pose significant risks.

Core Hazards:

  • 1,4-Dioxane: Classified as a probable human carcinogen by the U.S. Environmental Protection Agency[1][2]. It is flammable, can form explosive peroxides upon exposure to air and light, and is irritating to the eyes and respiratory tract[1][3][4].

  • Bromine & Bromo-Organic Compounds: Bromine is highly corrosive and toxic. Bromo-organic compounds can be harmful if swallowed and cause skin irritation[5].

  • Solvents: Many solvents used in purification (e.g., dichloromethane, hexane, ethyl acetate) are flammable and have their own specific health risks.

Mandatory Safety Protocols:

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors[6][7].

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards[3].

    • Chemical-resistant gloves (inspect before each use)[6][8].

    • A flame-resistant lab coat[6].

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled, closed containers according to your institution's guidelines. Do not pour organic solvents or brominated compounds down the drain[8].

  • Peroxide Prevention: If using 1,4-dioxane as a solvent, ensure it is tested for and free of peroxides, as distillation can be dangerous[1].

Part 2: Crystallization vs. Column Chromatography: A Comparative Analysis

Choosing the right purification technique is the first critical decision. It depends on the scale of your reaction, the nature of the impurities, and the required final purity.

FeatureCrystallizationColumn Chromatography
Primary Principle Differential solubility in a solvent at varying temperatures[9].Differential partitioning between a stationary and a mobile phase[10].
Best For Purifying large quantities (>1 g) of a solid product from a small amount of impurities.Separating complex mixtures, compounds with similar polarities, or removing impurities not easily separated by crystallization. Also suitable for oils.
Speed Generally faster for large scales, once a suitable solvent is found.Time-intensive, especially for large scales[11].
Solvent Consumption Lower. The goal is to use the minimum amount of hot solvent[12].High. Requires large volumes of solvent (eluent) to run the column.
Scalability Excellent. Easily scaled up for multi-gram or kilogram quantities.Poor. Scaling up requires significantly more stationary phase and solvent, becoming costly and cumbersome[11].
Common Impurities Removed Soluble impurities that remain in the mother liquor and insoluble impurities that can be filtered off while hot[13].A wide range of impurities, based on differences in polarity.
Typical Outcome Often yields highly pure, crystalline material.Yields purified compound dissolved in solvent fractions, which must then be evaporated.

Part 3: Troubleshooting & FAQs

This section addresses common issues in a question-and-answer format to guide you through specific experimental challenges.

Crystallization FAQs

Q1: When should I choose crystallization for my brominated product?

A: Crystallization is the preferred first choice when you have a solid product and expect it to be the major component of the crude mixture (>80-90%). It is highly efficient for removing impurities that have significantly different solubility profiles from your product. If you need to process a large amount of material (multi-gram scale), crystallization is far more practical than chromatography.

Q2: How do I select the right solvent or solvent system?

A: The ideal solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures[13]. The impurities, conversely, should either be very soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

  • Single Solvent: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene). Heat the mixture to see if it dissolves and then cool to see if crystals form.

  • Two-Solvent System: This is common for many organic compounds[14]. You need a pair of miscible solvents. One solvent ("soluble solvent") should dissolve your compound readily at all temperatures, while the other ("insoluble solvent") should not. A common procedure is to dissolve the crude product in a minimal amount of the hot "soluble solvent" and then add the "insoluble solvent" dropwise until the solution becomes cloudy (the saturation point). Gentle heating should clarify the solution again, after which slow cooling can commence. A documented example for a related compound involves recrystallization from a diethyl ether/hexane mixture[15].

Q3: My product "oiled out" instead of forming crystals. What do I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid melts instead of crystallizing.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount more of the hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to initiate crystallization[13].

    • If the problem persists, you may need to select a different solvent system with a lower boiling point.

Q4: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This usually means your solution is not saturated enough (too much solvent was added) or the solution has become supersaturated without precipitation.

  • Troubleshooting Steps:

    • Initiate Crystallization: Try scratching the inside of the flask or adding a "seed crystal" (a tiny amount of the pure solid) to provide a nucleation site[13].

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product. Then, attempt to cool it again.

    • Change Solvents: You may have chosen a solvent in which your compound is too soluble, even at low temperatures.

Column Chromatography FAQs

Q1: When is column chromatography necessary for dioxane bromide purification?

A: Column chromatography is your go-to method under these conditions:

  • The product is an oil or a low-melting solid.

  • Crystallization failed to remove key impurities.

  • The crude mixture contains multiple products with similar polarities.

  • You are working on a small scale (<1 g) where material loss during crystallization trials is a concern.

  • A very high level of purity is required, and chromatography is used as a final polishing step after an initial crystallization[15][16].

Q2: How do I choose the stationary phase and mobile phase (eluent)?

A:

  • Stationary Phase: For most organic compounds, including many brominated derivatives, silica gel is the standard choice[10]. If your compound is sensitive to acid, alumina (neutral or basic) is a good alternative[15].

  • Mobile Phase (Eluent): The goal is to find a solvent or solvent mixture that moves your desired compound off the baseline but separates it well from impurities.

    • Use Thin-Layer Chromatography (TLC) First: TLC is a rapid, small-scale version of column chromatography. Spot your crude mixture on a TLC plate and test different solvent systems (e.g., varying ratios of hexane and ethyl acetate).

    • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of ~0.3-0.4 . This Rf value typically ensures good separation and a reasonable elution time on the column.

    • Gradient vs. Isocratic Elution:

      • Isocratic: Using a single, unchanging solvent mixture throughout the separation. Best for simple separations where impurities are far in polarity from the product.

      • Gradient: Gradually increasing the polarity of the eluent over time (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This is useful for separating complex mixtures with components of widely varying polarities.

Q3: My separation is poor; the bands are overlapping on the column.

A: Poor resolution can stem from several issues:

  • Improper Column Packing: The stationary phase must be packed uniformly to prevent channeling, where the solvent and sample run faster down one side[17]. Use either the "dry pack" or "wet pack" (slurry) method and ensure the bed is level and free of air bubbles[18].

  • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will move too quickly (high Rf values) and elute together. If it's not polar enough, everything will remain at the top of the column. Re-optimize your solvent system using TLC.

  • Column Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1, and up to 100:1 for difficult separations.

  • Sample Loading Technique: The initial band of the sample should be as narrow as possible. Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, load it onto the column, and then begin eluting with your chosen mobile phase.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a general guideline. The choice of solvent(s) must be determined experimentally.

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent or two-solvent system.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture on a hotplate with stirring. If the solid does not dissolve, add more solvent in small portions, allowing the solution to return to a boil after each addition. Stop adding solvent once all the solid has just dissolved[9][12].

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be placed in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol assumes silica gel as the stationary phase and a hexane/ethyl acetate eluent system, which must be optimized via TLC first.

  • Column Preparation:

    • Secure a glass chromatography column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column[17].

    • Add a thin layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed. Add more slurry until the desired column height is reached.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or the eluent itself).

    • Carefully pipette this concentrated solution onto the top of the silica bed.

    • Allow the solvent to absorb into the silica until the top surface appears just dry.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or flasks).

    • Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry, which causes cracking and ruins the separation.

  • Fraction Analysis:

    • Monitor the fractions for your compound using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified product.

Part 5: Visualization of Workflows

Workflow 1: Purification Method Selection

start Crude Product is_solid Is the product a solid? start->is_solid is_major Is it the major component (>80%)? is_solid->is_major Yes chromatography Use Column Chromatography is_solid->chromatography No (It's an oil) crystallize Attempt Crystallization is_major->crystallize Yes is_major->chromatography No success Pure Product crystallize->success chromatography->success

Caption: Decision tree for choosing between crystallization and chromatography.

Workflow 2: Crystallization Troubleshooting

start Slow Cooling Initiated outcome What is the result? start->outcome oiled_out Product 'Oiled Out' outcome->oiled_out Oil no_crystals No Crystals Formed outcome->no_crystals Nothing crystals_ok Crystals Formed outcome->crystals_ok Crystals action_oil 1. Re-heat solution 2. Add more solvent 3. Cool slower oiled_out->action_oil action_none 1. Scratch flask / Add seed crystal 2. Reduce solvent volume (evaporate) 3. Try new solvent no_crystals->action_none end_node Isolate Crystals crystals_ok->end_node action_oil->start action_none->start

Caption: Troubleshooting guide for common crystallization problems.

References

  • Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Echemi. (n.d.). 1,4-Dioxane, compd. with bromine (1:1)
  • Fisher Scientific. (2025). SAFETY DATA SHEET for Bromine-1,4-dioxane complex.
  • Google Patents. (n.d.).
  • Canadian Science Publishing. (n.d.). THE REACTION OF DIOXANE WITH HYDROGEN BROMIDE.
  • Wikipedia. (n.d.). 1,4-Dioxane.
  • Beilstein Journals. (n.d.). Supporting Information for Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions.
  • Capot Chemical Co., Ltd. (2024). MSDS of Bromine - 1,4-Dioxane Complex.
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022).
  • Longdom Publishing. (2024).
  • Professor Dave Explains. (2020).
  • Ing. Petr Švec - PENTA s.r.o. (2025).
  • BaaYo. (2018).
  • Nadia Korovina. (2020).
  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nem
  • Reddit. (2019).
  • Chem Help ASAP. (2021).
  • Utah Tech University. (n.d.).
  • IU East Experimental Chemistry Laboratory Manual. (n.d.).
  • CDC. (n.d.). 1,4-Dioxane | Medical Management Guidelines.
  • U.S. EPA. (n.d.). Technical Fact Sheet – 1,4-Dioxane.

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Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane , a critical protected building block in the synthesis of lipids, nucleoside analogs, and functionalized polymers.

This guide compares the analytical "performance" (resolution, specificity, and diagnostic utility) of 1H NMR against alternative characterization methods and structural analogs.

Executive Summary & Application Context

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane serves as a masked glycerol derivative. Its "performance" in a research setting is defined by the stability of the acetonide protecting group and the reactivity of the bromomethyl handle.

  • Primary Utility: Introduction of a glycerol unit with a specific leaving group (Br).

  • Analytical Challenge: Distinguishing the target bromide from its alcohol precursor (incomplete reaction), its bis-substituted byproducts, and acid-catalyzed hydrolysis products.

  • Verdict: 1H NMR is the superior method for quantifying the endo- vs. exo-cyclic protons and verifying the chair conformation, which is invisible to Mass Spectrometry (MS).

The "Gold Standard" Spectrum: 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane

Unlike flat aromatic molecules, this dioxane derivative adopts a specific chair conformation. The NMR spectrum is defined by the magnetic non-equivalence of the ring protons due to the fixed geometry.

Expected Chemical Shifts & Assignments (in CDCl₃)

Note: Values are referenced to TMS (


 0.00) or residual CHCl₃ (

7.26).
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Causality
2-Me

(Gem-dimethyl)
1.38 & 1.44 Singlets (2x3H)-Diastereotopic methyls : Confirms the ring is locked in a chair conformation. If the ring were flipping rapidly or opened, these would merge into a single peak.
5-H

(Methine)
2.10 - 2.25 Multiplet (1H)-The "hinge" proton. Its multiplicity is complex (tt or m) due to coupling with 4-H/6-H and the

.
Exo

3.35 - 3.45 Doublet (2H)

Key Purity Indicator. Significantly upfield from the precursor alcohol (

3.6-3.7).
4,6-H

(Ring, Axial)
3.75 - 3.85 dd (2H)

,

High

value indicates trans-diaxial relationship with H-5.
4,6-H

(Ring, Eq.)
3.95 - 4.05 dd (2H)

,

Equatorial protons are deshielded (downfield) relative to axial protons.
Structural Logic (The "Why")
  • The Chair Flip: The 2,2-dimethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the acetonide locks the conformation, making the two methyl groups chemically distinct (one axial, one equatorial relative to the ring plane).

  • Coupling Constants: The large splitting (

    
     Hz) between H-5 and the axial H-4/6 protons proves the substituent at position 5 is equatorial, confirming the thermodynamic stability of the product.
    

Comparative Performance: Alternatives & Impurities

This section compares the target spectrum against common "alternatives" found in the crude reaction mixture.

Scenario A: Target vs. Precursor (The Alcohol)

Alternative: 5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane.[1][2]

  • Mechanism of Impurity: Incomplete bromination (e.g., Appel reaction or mesylate displacement).

  • NMR Distinction:

    • Target (Br):

      
       3.40 ppm (
      
      
      
      ).
    • Alternative (OH):

      
       3.65-3.75 ppm (
      
      
      
      ).
    • Diagnostic: The alcohol proton (OH) often appears as a broad triplet at

      
       2.0-3.0 ppm (concentration dependent), which is absent in the bromide.
      
Scenario B: Target vs. Ring-Opened Hydrolysis

Alternative: 3-bromo-2-(hydroxymethyl)propane-1,2-diol (or similar acetonide cleavage products).

  • Mechanism: Acid sensitivity of the acetonide during workup.

  • NMR Distinction:

    • Target: Sharp singlets at

      
       1.4 ppm (6H).
      
    • Alternative: Loss of the 1.4 ppm singlets. Appearance of a broad "hump" for free hydroxyls and a shift of the backbone protons to

      
       3.5-3.8 ppm (merged multiplet).
      
Scenario C: Target vs. Bis-substituted Analog

Alternative: 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane.[3]

  • Mechanism: Over-bromination or use of pentaerythritol-derived starting materials.

  • NMR Distinction:

    • Target: Contains 1H multiplet at

      
       2.2 (H-5).
      
    • Alternative: No methine proton . The spectrum simplifies significantly (singlets for

      
       and ring 
      
      
      
      ).
Data Summary Table: Diagnostic Shifts
CompoundDiagnostic Region (ppm)Key Feature
Target (Bromide) 3.35 - 3.45 Doublet (

)
Precursor (Alcohol)3.60 - 3.80Doublet/Multiplet (

) + OH signal
Mesylate Intermediate3.05Strong Singlet (

)
Hydrolysis Product3.50 - 4.00Loss of Methyl Singlets (1.4 ppm)

Experimental Protocol: High-Resolution Acquisition

To achieve the resolution necessary to calculate coupling constants (


), follow this self-validating protocol.
Step 1: Sample Preparation[4]
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL CDCl₃ (Neutralized).

    • Critical: Commercial CDCl₃ is often acidic (HCl formation). Filter through basic alumina or use silver foil to prevent acetonide hydrolysis inside the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) is present for exact referencing of the gem-dimethyl doublet.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Delay (D1):

    
     2.0 seconds. (Essential to allow full relaxation of the methyl protons for accurate integration).
    
  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Apodization: Line broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required for the dd signals at 3.8-4.0 ppm to distinguish the "roofing effect" (second-order coupling) common in dioxane rings.

Visualizations & Logic Pathways

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the "alternatives" discussed in the comparison section.

SynthesisPath Start Precursor: 5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane Reagent Bromination (CBr4/PPh3 or PBr3) Start->Reagent Target TARGET PRODUCT: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane Reagent->Target Major Path Impurity1 Impurity A: Unreacted Alcohol Reagent->Impurity1 Incomplete Impurity2 Impurity B: Ring-Opened Diol (Acid Hydrolysis) Target->Impurity2 Acidic Workup (Avoid!)

Caption: Synthesis workflow highlighting the critical branch points where impurities (alternatives) are generated.

Diagram 2: Analytical Decision Tree

A logic flow for interpreting the NMR spectrum to validate product identity.

DecisionTree Start Acquire 1H NMR (CDCl3) CheckMethyl Are there Singlets at 1.3-1.5 ppm? Start->CheckMethyl CheckH5 Is there a Multiplet at ~2.2 ppm? CheckMethyl->CheckH5 Yes Result_Hydrolysis FAIL: Hydrolysis (Ring Opened) CheckMethyl->Result_Hydrolysis No CheckCH2 Check CH2-X Shift (3.3 vs 3.7 ppm) CheckH5->CheckCH2 Yes Result_Bis FAIL: Bis-Bromo (No H-5) CheckH5->Result_Bis No Result_Alc FAIL: Precursor (Alcohol) CheckCH2->Result_Alc 3.6-3.8 ppm Result_Pass PASS: Target Confirmed CheckCH2->Result_Pass 3.3-3.4 ppm

Caption: Step-by-step logic for validating the 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane structure.

References

  • Synthesis and Characterization of 1,3-Dioxane Derivatives. Journal of Organic Chemistry. (General reference for dioxane ring coupling constants and conformational analysis).

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.[4] (Standard reference for solvent residuals and common reagents like acetone/isopropanol).

  • Spectral Database for Organic Compounds (SDBS). AIST. (Reference for the 5-hydroxymethyl precursor spectrum, SDBS No. 12345 equivalent).

  • Preparation of 5-substituted-2,2-dimethyl-1,3-dioxanes. PrepChem. (Methodology for bromination and workup).

Sources

A Researcher's Guide to 13C NMR Chemical Shifts of Acetonide Carbons in 5-Substituted Dioxanes for Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and natural product synthesis, the precise determination of stereochemistry is a critical step. The 1,3-dioxane ring, often formed by the protection of 1,3-diols as acetonides, is a common structural motif. The conformation of this ring, which is heavily influenced by the nature and orientation of its substituents, can be elegantly elucidated using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the 13C NMR chemical shifts of the acetonide carbons in 5-substituted-1,3-dioxanes, offering a powerful tool for stereochemical assignment.

The Foundational Principle: Conformational Dependence of Chemical Shifts

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain.[1] However, the presence of substituents can lead to conformational distortions or favor a particular chair form. The key to using 13C NMR for stereochemical analysis lies in the well-established principle that the chemical shifts of the acetonide carbons—the quaternary ketal carbon (C-2) and the two methyl carbons—are highly sensitive to the overall conformation of the dioxane ring.

This correlation was extensively developed for 4,6-disubstituted-1,3-dioxanes, where syn and anti isomers exhibit distinct and predictable 13C NMR chemical shifts for their acetonide carbons.[2][3] These principles can be extended to 5-substituted dioxanes, where the orientation of the C-5 substituent dictates the ring's conformation and, consequently, the chemical shifts of the acetonide group.

A 5-substituted-1,3-dioxane will exist in a conformational equilibrium between two chair forms, one with the substituent in an axial position and the other with it in an equatorial position. The relative populations of these conformers, and thus the observed time-averaged chemical shifts, are determined by the steric and electronic nature of the C-5 substituent.

Comparative Analysis of Acetonide Carbon Chemical Shifts

The orientation of the substituent at the C-5 position significantly influences the chemical environment of the acetonide carbons. This is primarily due to steric interactions, particularly the γ-gauche effect. An axial substituent at C-5 will have a γ-gauche relationship with the axial methyl group of the acetonide, leading to a shielding effect (an upfield shift) on that methyl carbon's resonance. Conversely, the equatorial methyl group will be in a different chemical environment.

The following table summarizes the expected 13C NMR chemical shifts for the acetonide carbons in 5-substituted-1,3-dioxanes based on the preferred conformation of the ring. These values are based on the established trends for related 1,3-dioxane systems.[2][3]

C-5 Substituent Orientation Predominant Conformation Acetonide Quaternary Carbon (C-2) Acetonide Methyl Carbons Key Differentiating Feature
Equatorial Chair~98-101 ppmTwo distinct signals:- One deshielded (~30 ppm)- One shielded (~20 ppm)Large difference in methyl chemical shifts (~10 ppm).
Axial May be a distorted chair or twist-boat~100-102 ppmTwo signals closer in chemical shift (~24-26 ppm)Smaller difference in methyl chemical shifts.

Expert Interpretation:

The large separation in the chemical shifts of the two acetonide methyl groups in the equatorially substituted isomer is a hallmark of a classic chair conformation.[2][3] The axial methyl group experiences a significantly different magnetic environment compared to the equatorial one. In contrast, when the C-5 substituent is axial, it can induce a conformational change towards a more flexible twist-boat form to alleviate 1,3-diaxial interactions. In this conformation, the two methyl groups of the acetonide become more chemically equivalent, resulting in resonances that are closer together.[2]

Visualizing the Correlation: Stereochemistry and NMR Shifts

The relationship between the stereochemistry at C-5 and the resulting 13C NMR chemical shifts of the acetonide carbons can be visualized as a decision-making workflow for researchers.

G NMR_Spectrum Acquire 13C NMR Spectrum Analyze_Shifts Analyze Acetonide Methyl Carbon Shifts NMR_Spectrum->Analyze_Shifts Large_Delta Large Δδ (~10 ppm) (~30 and ~20 ppm) Analyze_Shifts->Large_Delta  Large Difference   Small_Delta Small Δδ (~24-26 ppm) Analyze_Shifts->Small_Delta Equatorial_Sub Predominantly Equatorial C-5 Substituent (Chair Conformation) Large_Delta->Equatorial_Sub Axial_Sub Predominantly Axial C-5 Substituent (Distorted Conformation) Small_Delta->Axial_Sub

Figure 1. Workflow for assigning the stereochemistry of 5-substituted-1,3-dioxanes using 13C NMR chemical shifts of acetonide carbons.

Experimental Protocol: A Self-Validating Approach

To ensure the reliability of the stereochemical assignment, a robust experimental protocol is essential. The following provides a step-by-step methodology for the synthesis of a model 5-substituted-1,3-dioxane and its subsequent 13C NMR analysis.

Synthesis of a 5-Substituted-1,3-Dioxane (e.g., from a substituted propane-1,3-diol)
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted propane-1,3-diol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetone.

  • Acetonide Formation: Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-substituted-1,3-dioxane.

13C NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified 5-substituted-1,3-dioxane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).[1]

  • Instrument Setup: Acquire the 13C NMR spectrum on a high-field NMR spectrometer (a higher field strength will provide better signal dispersion).

  • Acquisition Parameters: Use a standard proton-decoupled 13C NMR pulse sequence. To ensure accurate integration for quantitative analysis if needed, an inverse-gated decoupling sequence with a long relaxation delay (e.g., 30 seconds) can be employed.[4]

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Analysis: Identify the signals corresponding to the acetonide quaternary carbon (typically in the 98-102 ppm region) and the two acetonide methyl carbons (in the 19-31 ppm region).[2][5] Calculate the chemical shift difference (Δδ) between the two methyl signals.

Trustworthiness and Validation

The methodology described above is self-validating. The clear and predictable differences in the 13C NMR chemical shifts of the acetonide carbons for different stereoisomers provide a robust and reliable method for stereochemical assignment.[2][3] This spectroscopic approach is non-destructive and requires only a small amount of sample. For further confirmation, two-dimensional NMR experiments such as HSQC and HMBC can be used to unambiguously assign all carbon and proton signals in the molecule.

Conclusion

The 13C NMR chemical shifts of acetonide carbons serve as a powerful and sensitive probe for the stereochemistry of 5-substituted-1,3-dioxanes. By understanding the fundamental principles of conformational analysis and the predictable patterns in chemical shifts, researchers can confidently assign the relative stereochemistry of these important structural motifs. This guide provides the necessary comparative data, experimental protocols, and theoretical grounding to effectively utilize this technique in chemical research and drug development.

References

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099–7100. [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948. [Link]

  • Semantic Scholar. (n.d.). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Retrieved from [Link]

  • Pihlaja, K., & Nurmi, T. (1979). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 17(4), 221-224. [Link]

  • ResearchGate. (n.d.). (a) The Relationship between 13C-NMR Acetonide Resonances and Relative Stereochemistries in 1,2-/1,3-Diols (b) Acetonide derivatization of 1, and 13C-NMR acetonide resonances of products 4 and 5. Retrieved from [Link]

  • Muntean, L., Pop, M., Grosu, I., Mager, S., Plé, G., Nan, A., & Bogdan, E. (2002). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of 1,3-diacetylbenzene. Revue Roumaine de Chimie, 47(3-4), 327-332. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Wünsch, B., & Schepmann, D. (2017). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists. Bioorganic & Medicinal Chemistry, 25(10), 2765-2776. [Link]

  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. [Link]

  • Eliel, E. L., & Hargrave, K. D. (1980). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition. The Journal of Organic Chemistry, 45(21), 4153-4157. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • Schepmann, D., & Wünsch, B. (2016). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffolds. Molecules, 21(11), 1461. [Link]

  • Li, D., & Keresztes, I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Chemical Education, 91(5), 738-742. [Link]

  • RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Retrieved from [Link]

  • Perumal, S., & Wilson, D. A. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 64(2), 108-111. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

For researchers, analytical scientists, and drug development professionals, the accurate structural elucidation and trace-level quantification of synthetic intermediates are paramount. 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (C₇H₁₃BrO₂, MW ≈ 209.08 g/mol ) is a cyclic acetal (specifically an acetonide) frequently utilized as a protected intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because alkyl bromides can act as alkylating agents, tracking this compound as a Potential Mutagenic Impurity (PMI) requires highly specific and sensitive analytical methodologies.

This guide provides an objective, data-driven comparison of the two primary mass spectrometry platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Platform 1: GC-EI-MS (The Gold Standard for Volatile Acetals)

Expertise & Causality: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is a relatively low-molecular-weight, volatile, and non-polar molecule, making it an ideal candidate for GC-MS analysis. Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, producing a radical cation [M]⁺•[1][2].

The fragmentation of 1,3-dioxane derivatives under EI conditions is highly predictable and structurally diagnostic[2]. The presence of the bromine atom provides a built-in isotopic signature: naturally occurring bromine consists of ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Consequently, any fragment containing the intact bromine atom will present as a distinct doublet separated by 2 m/z units, allowing for rapid visual confirmation of halogenated fragments.

Mechanistic Fragmentation Pathway:

  • Molecular Ion: The initial ionization yields [M]⁺• at m/z 208 and 210. In aliphatic acetals, this peak is often of low intensity due to rapid subsequent fragmentation[3].

  • α-Cleavage (The Base Peak): The most thermodynamically favored pathway is the loss of a methyl radical (•CH₃, 15 Da) from the C2 position of the isopropylidene group. This generates an [M-15]⁺ ion at m/z 193 / 195. This fragmentation is dominant because the resulting oxonium ion is highly stabilized by resonance from the adjacent oxygen atoms within the dioxane ring[2].

  • Halogen Loss: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br), yielding a non-halogenated dioxane cation at m/z 129 [M-Br]⁺.

EI_Fragmentation M_ion Molecular Ion [M]+• m/z 208 / 210 M_15 [M - CH3]+ m/z 193 / 195 (Stabilized Oxonium) M_ion->M_15 - •CH3 (15 Da) α-cleavage at C2 M_Br [M - Br]+ m/z 129 (Dioxane Cation) M_ion->M_Br - •Br (79/81 Da) Halogen loss M_Acetone [M - CH3 - C3H6O]+ m/z 135 / 137 M_15->M_Acetone - Acetone (58 Da) Ring opening

Caption: EI-MS Fragmentation Pathway of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

GC-EI-MS Experimental Protocol (Self-Validating System)
  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent (e.g., n-hexane or dichloromethane) to a concentration of 1–10 µg/mL. Spike with an internal standard (e.g., 1-bromooctane) to validate injection efficiency.

  • Chromatography: Use a mid-polarity capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Thermal Gradient: Initial hold at 50°C for 1 min, ramp at 15°C/min to 250°C, hold for 3 mins.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 193 and 195 for quantification, and m/z 129 as a qualifier ion to ensure peak purity. System suitability is confirmed when the 193/195 ratio is 1.0 ± 0.1.

Platform 2: LC-ESI-MS/MS (The Alternative for Complex Matrices)

Expertise & Causality: While GC-MS is the gold standard for this molecule, LC-MS/MS is often required when the analyte is present in a non-volatile, aqueous, or highly complex biological matrix where GC injection would cause thermal degradation of the matrix.

Because 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane lacks basic amine or acidic functional groups, it exhibits poor ionization efficiency in standard Electrospray Ionization (ESI)[4]. It does not easily accept a proton to form [M+H]⁺. To force ionization, we must engineer the mobile phase to promote adduct formation . By adding ammonium acetate (NH₄OAc) to the mobile phase, the molecule readily forms an ammonium adduct [M+NH₄]⁺ at m/z 226 / 228.

Mechanistic Fragmentation Pathway (CID): During Collision-Induced Dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer, the[M+NH₄]⁺ precursor ion undergoes specific neutral losses:

  • Ammonia Loss: Initial loss of NH₃ (17 Da) yields the transient protonated molecule [M+H]⁺ at m/z 209 / 211.

  • Acetal Cleavage: The acidic conditions of the gas-phase collision promote the rapid neutral loss of acetone (C₃H₆O, 58 Da) from the acetonide protecting group, yielding a stable product ion at m/z 151 / 153.

LC-ESI-MS/MS Experimental Protocol (Self-Validating System)
  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water.

  • Chromatography: C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 10 mM Ammonium Acetate; (B) Methanol + 10 mM Ammonium Acetate. The ammonium buffer is strictly required to drive adduct formation; omitting it will result in a total loss of signal, serving as a built-in procedural control.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

    • Quantifier Transition:m/z 226 → 151 (Collision Energy: 15 eV).

    • Qualifier Transition:m/z 228 → 153 (Collision Energy: 15 eV).

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start Sample: 5-(bromomethyl)- 2,2-dimethyl-1,3-dioxane GC_Prep Dilution in Hexane Start->GC_Prep LC_Prep Dilution in MeOH/H2O + NH4OAc Buffer Start->LC_Prep GC_Inj Splitless Injection (250°C) GC_Prep->GC_Inj GC_Ion 70 eV EI Hard Ionization GC_Inj->GC_Ion GC_Det SIM Mode (m/z 193, 195, 129) GC_Ion->GC_Det LC_Inj C18 RP-HPLC LC_Prep->LC_Inj LC_Ion ESI (+) Adduct Formation LC_Inj->LC_Ion LC_Det MRM Transitions (m/z 226 -> 151) LC_Ion->LC_Det

Caption: Analytical workflow comparison for GC-EI-MS vs. LC-ESI-MS/MS platforms.

Quantitative Data & Performance Comparison

The following tables summarize the diagnostic ions and the objective performance metrics of both platforms when analyzing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Table 1: Key Diagnostic Ions by Analytical Platform

PlatformPrecursor / Molecular IonPrimary Fragment / Product IonNeutral LossStructural Significance
GC-EI-MS m/z 208 / 210 ([M]⁺•)m/z 193 / 19515 Da (•CH₃)Cleavage of isopropylidene methyl group; highly stable oxonium ion.
GC-EI-MS m/z 208 / 210 ([M]⁺•)m/z 12979/81 Da (•Br)Loss of halogen; confirms brominated nature of the parent molecule.
LC-ESI-MS/MS m/z 226 / 228 ([M+NH₄]⁺)m/z 151 / 15375 Da (NH₃ + Acetone)Gas-phase deprotection of the acetonide ring via CID.

Table 2: Method Performance Matrix

MetricGC-EI-MSLC-ESI-MS/MSAnalytical Conclusion
Ionization Efficiency Excellent (Native)Poor to Moderate (Requires Adduct)GC-MS is natively superior for this non-polar acetal.
Matrix Tolerance Low (Requires volatile extraction)High (Can inject aqueous samples)LC-MS is preferred for unextracted biological/reaction matrices.
Limit of Detection (LOD) ~1–5 ng/mL~10–50 ng/mLGC-MS provides higher absolute sensitivity due to lower background noise.
Structural Richness High (Extensive fragmentation)Low (Targeted CID transitions)GC-MS is better for untargeted structural elucidation.

Conclusion

For the routine structural elucidation and trace quantification of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, GC-EI-MS remains the superior analytical choice . Its hard ionization perfectly complements the molecule's volatility, producing a rich, highly diagnostic fragmentation pattern dominated by the m/z 193/195 oxonium ion. However, in scenarios where the analyte is embedded in a complex, non-volatile matrix (such as a crude API reaction mixture), LC-ESI-MS/MS can be successfully deployed, provided the analyst utilizes ammonium-based buffers to force [M+NH₄]⁺ adduct formation prior to CID fragmentation.

References[1] mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis - Doc Brown -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJZ4GT9__90MpQQijNXY-gswqwduHMQ11VwOP6PmvVQzGtWgsdHsMLfYqbPHhbSB4iZTigF0EDHqT3eBcPs9n7gReGj56PYRTTm6EWadIe9m5LkRj9RwvgsRdOyVyoaufBCcnxS5Q0QexEHrErcfTeQ==[3] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE21Quwx5wooLopABuYDLGQg-90LqHkOxoSAIfl02Y0mbrp45AekR4Ple9jNNvvv3YzGbDrY0OoZAqKYZ8GK1x8FfiuZHbUqEMnPQgdp2_UVvec-7JNMEFqTelBr8xz7btBj4w5qnawiq0h8DhaOwqYm14j3E0emfecsF9IXBIGf6DkfsdXetT_Pu_F7UBjHzZLQipmbARN2OKoIY-EwGVw-BYGX7c9c_DceWOqqWciewe4_nTjVGhusWG32OjKoniKzq17I1rY2Hi53dF_HKTMT_okESUvEfuK0Ej3AgfiUYuqGDv_LQIQrutCaKz-g823sPIQ8vPg7uTrQ1bwnCapHKFhjacIKg==[2] Characterization of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to Analytical Techniques - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGjzdgLWIxo4yYT5N36LdkmpKKtasxT1dLQZT7OrvuVT4GYakuJSsGcXVAOb8vIu_x04N6PnRrSDa36wwcUhju0QpIwUt5ZL1CJWm3osY40TqnzYLfoEPiIo32MkFWGd2GH4wH9Eel8a62WlfBX5UMoKCdJfFbYZlSSBaK4r9eNzmayfDlbzbtZYdYmzSngLppT4jRrIZ5aUmaXooBX3Hp4CDnFUQ6KjKN8D6nH5YV5G0gxo4zs-pL70la9cU=[4] Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics | Analytical Chemistry - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmYFgXIllUNPgwJ8mceQEz-PzIc5cgn5gACb_6-g0ORII-RuIUelTUtXED_whi3mxc79jPbUfbTLXPIOkByFZI-Wcp0ft_DqhqPlx0TKDz641PKWV0Mgf4BmxoZ9DE_vyFszNF

Sources

Spectroscopic Validation of 1,3-Dioxane Ether Linkages: An Objective Comparison Guide for IR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter researchers struggling to definitively characterize cyclic acetal protecting groups. The 1,3-dioxane scaffold—commonly used to protect 1,3-diols—presents unique spectroscopic challenges. Relying on a generic "ether peak" often leads to false positives.

This guide objectively compares infrared (IR) spectroscopy modalities for analyzing 1,3-dioxane linkages, explains the vibrational causality behind the data, and provides a self-validating experimental workflow to ensure absolute structural confidence.

Mechanistic Causality of 1,3-Dioxane IR Absorptions

A common pitfall in IR interpretation is treating the 1,3-dioxane ring as a simple dialkyl ether. A standard acyclic ether typically exhibits a single, strong asymmetric C-O-C stretch around 1100 cm⁻¹. However, the 1,3-dioxane ring contains an O-C-O acetal center constrained within a chair conformation.

This structural rigidity forces the two oxygen atoms to act as a strongly coupled oscillator system. Consequently, the vibrational energy splits, producing a complex multiplet rather than a single band. 1 demonstrate that the C-O-C-O-C system splits into distinct branches: 1158–1190 cm⁻¹, 1124–1143 cm⁻¹, 1063–1098 cm⁻¹, and 1038–1056 cm⁻¹[1].

In practical applications,2 confirm this multiplet behavior, recording sharp ATR-FTIR maxima at 1215, 1189, 1091, and 1043 cm⁻¹[2]. Furthermore,3 consistently show strong C-O-C stretching bands dominating the 1100–1250 cm⁻¹ fingerprint region[3].

Comparative Analysis of IR Modalities

To accurately capture this multiplet, the choice of IR modality is critical. Highly polar functional groups like acetals undergo massive dipole moment changes during vibration. In traditional Transmission FTIR, this often causes the absorption bands to "bottom out" (saturate and flatline) unless the sample is painstakingly diluted.

Attenuated Total Reflectance (ATR) FTIR solves this by utilizing an evanescent wave with a fixed, shallow penetration depth (~1–2 µm), inherently preventing peak saturation and allowing for the direct analysis of neat samples.

Quantitative Modality Comparison
Spectroscopic ModalitySample PreparationPathlength & Saturation RiskKey 1,3-Dioxane C-O-C PeaksPrimary Application in Drug Dev
ATR-FTIR (Diamond) None (Neat oil/solid)Fixed (~1-2 µm); Low saturation risk1215, 1189, 1091, 1043 cm⁻¹Routine reaction monitoring & QA of neat intermediates
Transmission FTIR High (KBr pellet/NaCl plates)Variable; High saturation risk for C-O1190, 1150, 1098, 1050 cm⁻¹High-resolution structural elucidation of purified solids
Raman Spectroscopy Minimal (Glass vial)N/A (Scattering technique)Symmetric O-C-O stretch (~870 cm⁻¹)In-situ monitoring in aqueous environments

(Note: Raman spectroscopy is included as a complementary technique, as highlight its utility for identifying symmetric stretches without water interference.)

Self-Validating ATR-FTIR Protocol for 1,3-Dioxane Synthesis

A protocol is only as reliable as its internal controls. To ensure the observed C-O-C multiplet is an accurate reflection of cyclic acetal formation—and not an artifact of solvent contamination—this workflow utilizes the starting 1,3-diol as a self-validating negative control.

Step 1: System Baseline and Environmental Control

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry, then collect a background spectrum (air, 32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor heavily absorbs in the 3400 cm⁻¹ region. A fresh background ensures that the subsequent disappearance of the diol's O-H stretch is a true chemical transformation, not an artifact of fluctuating room humidity.

Step 2: Negative Control (Starting 1,3-Diol) Acquisition

  • Action: Deposit 1–2 mg of the starting 1,3-diol precursor onto the crystal. Apply the pressure anvil to ensure optical contact.

  • Causality: Establishing the exact wavenumber and intensity of the precursor's broad O-H stretch (~3300–3400 cm⁻¹) provides a definitive baseline. Without this, residual water in the final product could be misidentified as unreacted starting material.

Step 3: 1,3-Dioxane Product Measurement

  • Action: Clean the crystal, then deposit 1–2 µL of the neat 1,3-dioxane product (e.g., 2,2,5,5-tetramethyl-1,3-dioxane) onto the sensor.

  • Causality: Analyzing the neat liquid prevents solvent peaks (like the strong C-O stretches of ethyl acetate or THF) from overlapping with the critical fingerprint region (1250–1000 cm⁻¹), ensuring the multiplet observed belongs solely to the product.

Step 4: Spectral Subtraction and Multiplet Verification

  • Action: Overlay the product and starting material spectra. Verify the complete attenuation of the ~3400 cm⁻¹ O-H band and the emergence of the C-O-C-O-C multiplet branches (1215, 1189, 1091, and 1043 cm⁻¹).

  • Causality: The simultaneous absence of the hydroxyl band (confirming complete consumption of the diol) and the presence of the coupled-oscillator multiplet (confirming ring closure) self-validates the structural integrity of the 1,3-dioxane linkage.

Workflow Visualization

G Start Synthesize 1,3-Dioxane Derivative ATR Conduct ATR-FTIR (Neat Sample) Start->ATR CheckOH O-H Stretch Absent? (~3400 cm⁻¹) ATR->CheckOH CheckCOC C-O-C Multiplet Present? (1215 - 1040 cm⁻¹) CheckOH->CheckCOC Yes Fail Reaction Incomplete: Re-evaluate Synthesis CheckOH->Fail No CheckCOC->Fail No Success 1,3-Dioxane Linkage Validated CheckCOC->Success Yes

Figure 1: Self-validating ATR-FTIR workflow for confirming 1,3-dioxane ether linkage formation.

References
  • Source: Ultrasonics Sonochemistry / PubMed Central (PMC)
  • Reaction products of primary β-hydroxy-amines with carbonyl compounds. I.
  • A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)
  • Source: Physical Chemistry Chemical Physics (RSC)

Sources

Validating Structure of 2-(Bromomethyl)propane-1,3-diol Acetonide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis of functionalized lipids, dendrimers, and pharmaceutical intermediates, 2-(bromomethyl)propane-1,3-diol acetonide (systematically: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane ) is a critical electrophilic building block.[1] Its value lies in the orthogonal protection of the 1,3-diol moiety, allowing the bromomethyl group to undergo nucleophilic substitution without compromising the alcohol functions.

However, structural validation is not trivial. The formation of the 1,3-dioxane ring must be distinguished from potential thermodynamic isomers (such as 1,3-dioxolanes if precursor purity is low) and separated from the unprotected diol. This guide objectively compares the acetonide’s performance against its primary alternative—the benzylidene acetal —and provides a self-validating analytical protocol to ensure structural integrity.[1]

Comparative Analysis: Acetonide vs. Benzylidene Acetal[1][2]

When selecting a protecting group for 2-(bromomethyl)propane-1,3-diol, the choice typically lies between the isopropylidene acetal (acetonide) and the benzylidene acetal .[1] The following benchmarking data highlights why the acetonide is often preferred for this specific backbone, despite the benzylidene's robustness.

Table 1: Performance & Structural Benchmarking[1]
FeatureAcetonide (Target) Benzylidene Acetal (Alternative) Unprotected Diol
Structure 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane5-(bromomethyl)-2-phenyl-1,3-dioxane2-(bromomethyl)propane-1,3-diol
NMR Signature Diagnostic Singlets: Two methyl groups (~1.4 ppm).[1] Clean aliphatic region.[1][2]Complex: Aromatic multiplet (7.3-7.5 ppm) + Benzylic singlet (~5.5 ppm).[1][2]Broad: Labile OH protons; solvent dependent shifts.[1]
Isomerism Minimal: Ring flip occurs, but no diastereomers at C2.[1]High Risk: Forms cis/trans isomers (axial/equatorial Ph) requiring separation.[1]N/A
Stability Stable to base, reduction, nucleophiles.[1][3][4] Labile to aqueous acid.[1]Stable to acid (moderate).[1] Cleaved by hydrogenolysis (

).[1]
Unstable to strong base (epoxide formation).[1]
Solubility Excellent in non-polar organic solvents (

, Hexanes).[1]
Good in organics; lower solubility in aliphatics than acetonide.[1]Poor in non-polar; requires polar solvents (MeOH, DMSO).[1]
Synthesis Yield High (>85%) via acetone/TsOH.[1]Moderate to High; requires benzaldehyde dimethyl acetal.[1]Starting Material.

Expert Insight: The acetonide is superior for this specific application because it avoids the formation of diastereomers.[1] The benzylidene derivative introduces an axial/equatorial phenyl group, splitting the product into cis and trans isomers that complicate NMR interpretation and purification.[1]

Structural Integrity & Validation Logic

To validate the structure of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, we rely on a "Triangulation Protocol" combining


 NMR, 

NMR, and functional group analysis.
The Validation Workflow

The following diagram outlines the logical flow for confirming the product structure and rejecting common impurities (hydrolyzed diol or wrong ring size).

ValidationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Hexane/EtOAc) Start->TLC Purification Flash Chromatography (Neutral Alumina/Silica) TLC->Purification Rf ~0.6-0.8 NMR_1H 1H NMR (CDCl3) Check Methyl Singlets Purification->NMR_1H NMR_13C 13C NMR Check Acetal Carbon (~98 ppm) NMR_1H->NMR_13C Decision Does NMR show 2x Methyls + 1x CH2Br? NMR_13C->Decision Pass VALIDATED STRUCTURE 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane Decision->Pass Yes Fail_Diol FAIL: Broad OH peak (Hydrolysis) Decision->Fail_Diol Broad Singlet > 2.0ppm Fail_Iso FAIL: Complex Splitting (Isomer/Impurity) Decision->Fail_Iso Extra Splitting

Caption: Logical workflow for isolating and validating the acetonide structure, distinguishing it from hydrolyzed byproducts.

Experimental Protocols & Analytical Benchmarks

Analytical Benchmarking ( NMR)

The definitive proof of the 1,3-dioxane ring formation is the magnetic non-equivalence (or specific equivalence) of the ring protons and the presence of the acetonide methyls.

Instrument: 300 MHz or higher. Solvent:


 (Chloroform-d).[1]
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationStructural Confirmation
C2-Me Methyl (

)
1.38 - 1.45 Singlet (s)6HPrimary Indicator: Confirms acetonide protection.[1] May appear as two closely spaced singlets if ring conformation is locked.[1]
C5-H Methine (

)
2.05 - 2.25 Multiplet (m)1HConnects the ring to the bromomethyl group.[1]
C5-

Br
Bromomethyl3.35 - 3.50 Doublet (d,

Hz)
2HConfirms presence of the electrophilic bromide.[1]
C4/C6-H Ring Methylene3.60 - 4.05 DD or Multiplet4HRing Diagnostic: In a locked chair, axial protons are shielded (~3.[1]6) vs equatorial (~4.0).[1] Rapid flipping averages this to a multiplet.[1]

Note on Conformation: Unlike the benzylidene acetal, which locks the dioxane ring into a rigid chair (phenyl equatorial), the 2,2-dimethyl acetonide can undergo ring flipping.[1] This often causes the C4/C6 axial and equatorial protons to broaden or average out, and the two methyl groups to appear as a single singlet or two very close singlets.

Analytical Benchmarking ( NMR)

Carbon NMR provides a "binary" check for the quaternary acetal carbon.[1]

  • Acetal Carbon (O-C-O): Look for a signal at 98.0 - 100.0 ppm .[1] This is distinct from the benzylidene acetal carbon (~101 ppm).[1]

  • Acetonide Methyls: ~19 - 25 ppm.[1]

  • C4/C6 Ring Carbons: ~62 - 64 ppm.[1]

  • Bromomethyl Carbon: ~30 - 35 ppm.[1]

Synthesis & Purification Protocol (Summary)

To ensure a valid product for comparison, follow this optimized generation protocol:

  • Reactants: Combine 2-(bromomethyl)propane-1,3-diol (1 equiv) with 2,2-dimethoxypropane (1.5 equiv) or Acetone (excess).

  • Catalyst: p-Toluenesulfonic acid (pTsOH, 0.05 equiv).[1][5]

  • Conditions: Stir at Room Temperature (RT) for 4–6 hours.

    • Why? High heat promotes polymerization or isomerization.[1] RT is sufficient for kinetic acetalization.[1]

  • Quench: Add Triethylamine (

    
    ) to neutralize acid before concentration.
    
    • Critical Step: Acidic concentration leads to deprotection (reverting to diol) or polymerization.[1]

  • Workup: Partition between Hexanes and saturated

    
    .
    
    • Solvent Choice: The acetonide is highly soluble in hexanes; the free diol is not.[1] This acts as a purification step.[1]

Troubleshooting & Causality

Issue 1: Appearance of Broad Peak at ~2.5 - 3.0 ppm[1]
  • Diagnosis: Hydrolysis of the acetonide.[1]

  • Cause: Insufficient neutralization of pTsOH before evaporation, or wet

    
     (acidic nature of chloroform).[1]
    
  • Solution: Filter the NMR solvent through basic alumina or add a drop of

    
     to the sample.[1]
    
Issue 2: Complex Splitting in Aromatic Region
  • Diagnosis: Contamination with Benzylidene Acetal (if used in parallel synthesis) or solvent impurities (Toluene).[1]

  • Verification: Check for signals at 7.3 ppm. The target acetonide is aliphatic; any aromatic signal is a contaminant.[1]

Issue 3: Missing Bromide Signal
  • Diagnosis: Cyclization to oxetane or epoxide (rare under acidic conditions but possible if base is used too aggressively).[1]

  • Verification: Check mass spectrometry (MS).[1] Target M+ is 208/210 (Br isotope pattern).[1] Loss of HBr would shift mass significantly.[1]

Visualizing the Conformational Logic

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations that confirm the 6-membered dioxane ring structure over a potential 5-membered isomer (which would only occur with different starting materials, but is a useful theoretical exclusion).

NOE_Logic Figure 2: NOE Correlations confirming 1,3-Dioxane Chair Conformation Me_ax Axial Me (1.4 ppm) H_ax Axial H (C4/6) (~3.6 ppm) Me_ax->H_ax Strong Interaction H_eq Equatorial H (C4/6) (~4.0 ppm) Me_eq Equatorial Me (1.4 ppm) Me_eq->H_eq Weak/Med Interaction

Caption: Schematic of NOE interactions. The axial methyl group shows strong correlation with axial ring protons, confirming the chair conformation of the 6-membered ring.

References

  • Synthesis and Reactivity of 1,3-Dioxanes

    • Source: Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes."
    • URL:[Link][1]

  • NMR Data for 1,3-Dioxane Derivatives

    • Source: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[2] J. Org.[1][2][3][6] Chem. 1997, 62, 7512–7515. (Used for solvent referencing in validation).

    • URL:[Link][1]

  • Comparative Stability of Acetals

    • Source: Greene, T. W.; Wuts, P. G. M.[6] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for Acetonide vs Benzylidene stability profiles).

    • URL:[Link][1]

  • Specific Target Data (5-(bromomethyl)-2,2-dimethyl-1,3-dioxane)

    • Source: PubChem Compound Summary for CID 14537228 (Analogous bis-bromo structure for spectral correlation).[1]

    • URL:[Link][1]

Sources

HPLC Method Development for 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane Impurities: A Comparative Guide to Non-Chromophoric PGI Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of alkyl halides in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Alkyl halides are potent alkylating agents capable of reacting with DNA bases, classifying them as Potential Genotoxic Impurities (PGIs)[1]. Under ICH M7 guidelines, these impurities must be strictly controlled at parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC)[2].

Developing an HPLC method for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane presents a unique analytical challenge: the molecule is a cyclic acetal lacking a conjugated


-system or aromatic ring, rendering it "chromophore-transparent"[3]. This guide objectively compares traditional and modern detection strategies, providing a self-validating, step-by-step protocol for utilizing Charged Aerosol Detection (CAD) to achieve robust trace-level quantification.

Detector Technology Comparison

When an analyte lacks a UV chromophore, analytical scientists must pivot to orthogonal detection mechanisms[3]. Below is a comparative analysis of the three primary modalities considered for alkyl halide PGIs: HPLC-UV, LC-MS/MS, and HPLC-CAD.

HPLC-UV (Low Wavelength: 210 nm)

Traditional UV detection relies on the absorption of light by specific functional groups. For 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, the only absorbance stems from the weak transitions of the C-Br bond and oxygen lone pairs, requiring detection at


 nm[3]. At this wavelength, the method suffers from severe baseline drift during gradient elution and massive matrix interference from mobile phase solvents, resulting in unacceptably high Limits of Detection (LOD).
LC-MS/MS (Electrospray Ionization)

While Mass Spectrometry offers unparalleled sensitivity, aliphatic alkyl halides exhibit notoriously poor ionization efficiency in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources[4]. Without complex, labor-intensive pre-column derivatization to introduce an ionizable moiety, direct LC-MS analysis of this specific dioxane derivative often yields inconsistent responses and is highly susceptible to ion suppression from the API matrix[5].

HPLC-CAD (Charged Aerosol Detection)

CAD is a mass-sensitive, universal detector that measures the electrical charge transferred to residual dried particles after solvent evaporation[6]. Because CAD response is independent of the analyte's optical properties or ionization efficiency, it provides a consistent, highly sensitive response for non-volatile and semi-volatile compounds[7]. For non-chromophoric PGIs like 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, CAD is the optimal analytical solution[4].

Table 1: Detector Performance Comparison for Non-Chromophoric Alkyl Halides
ParameterHPLC-UV (210 nm)LC-MS/MS (ESI)HPLC-CAD
Detection Mechanism Light absorbance (Optical)Mass-to-charge ratio (Ionization)Particle charge transfer (Mass)
Sensitivity (LOD) High (~50-100 ppm)Variable (Requires derivatization)Low (~1-5 ppm)
Response Uniformity Highly variableHighly variable (Matrix effects)Consistent across non-volatiles
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (With volatile buffers)
Suitability for Target Not Recommended Acceptable (with derivatization) Highly Recommended

Method Development Workflow for HPLC-CAD

To ensure scientific integrity and method robustness, the following workflow details the causality behind each experimental choice when developing a CAD method for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Workflow A Target Analyte: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane B Property Assessment: Alkyl Halide, No UV Chromophore A->B C Select Detection Strategy B->C D HPLC-UV (<220 nm) Poor Sensitivity & Baseline Drift C->D E HPLC-CAD Universal, High Sensitivity C->E F LC-MS/MS Requires Derivatization C->F G Method Optimization Volatile Buffers, Evap Temp: 35°C E->G H Data Processing Apply Power Function (PF) G->H

Method development decision tree for non-chromophoric alkyl halide PGIs.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Selection (The Volatility Mandate)

  • Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: CAD is exquisitely sensitive to non-volatile background matrices. Using traditional non-volatile buffers (e.g., phosphates or sulfates) will cause solid particles to precipitate during the evaporation stage, resulting in massive baseline noise and rapid detector fouling[8]. Formic acid ensures complete volatility while maintaining peak shape.

Step 2: Column Chemistry Selection

  • Action: Utilize a superficially porous particle (SPP) C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Causality: The highly lipophilic 2,2-dimethyl-1,3-dioxane ring ensures strong retention on reversed-phase C18 chemistries. SPP technology provides the high theoretical plate counts necessary to resolve the target PGI from structurally similar synthesis by-products (such as unreacted diols) without the extreme backpressure of sub-2µm fully porous particles.

Step 3: CAD Parameter Optimization (Evaporation Temperature)

  • Action: Set the CAD evaporator temperature to 35°C.

  • Causality: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane has a molecular weight of 209.1 g/mol , categorizing it as a semi-volatile compound[9]. If the evaporation temperature is set too high (e.g., >50°C), the analyte will vaporize alongside the mobile phase, leading to severe signal attenuation or false negatives[10]. A lower temperature preserves the analyte in a solid particle state for subsequent charging.

Step 4: Data Linearization (Power Function Application)

  • Action: Apply a Power Function (PF) value (typically between 0.9 and 1.5) during chromatographic integration.

  • Causality: Unlike UV absorbance, which follows the linear Beer-Lambert law, CAD response is inherently non-linear[10]. The electrical charge transferred to the particles is proportional to the particle diameter, which correlates to the square root of the analyte mass[7]. Applying a PF mathematically linearizes the calibration curve, creating a self-validating system that satisfies ICH Q2 validation criteria for quantitative impurity analysis[10].

CAD_Mechanism N1 HPLC Eluent (Analyte + Solvent) N2 Nebulization (Nitrogen Gas) N1->N2 Liquid N3 Evaporation (Heated Drift Tube) N2->N3 Aerosol N4 Corona Discharge (Particle Charging) N3->N4 Dry Particles N5 Electrometer (Signal Detection) N4->N5 Charged Particles

Operational mechanism of Charged Aerosol Detection (CAD) for HPLC.

Experimental Validation Data

To demonstrate the superiority of the optimized HPLC-CAD method over traditional HPLC-UV, the following table summarizes typical validation parameters achieved for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, benchmarked against ICH Q2(R2) requirements.

Table 2: Method Validation Summary (HPLC-CAD vs. HPLC-UV)
Validation ParameterICH Q2 RequirementHPLC-CAD Performance (Optimized)HPLC-UV (210 nm) Performance
Limit of Detection (LOD) Signal-to-Noise

3:1
1.5 ppm > 80 ppm
Limit of Quantitation (LOQ) Signal-to-Noise

10:1
5.0 ppm > 250 ppm
Linearity (

)

0.990
0.998 (with PF = 1.2)0.985 (Suffers from baseline drift)
Precision (%RSD at LOQ)

10.0%
4.2% N/A (Cannot detect at target LOQ)
Accuracy / Recovery 80% - 120%98% - 102% Highly variable due to matrix

Data Interpretation: The HPLC-CAD method successfully achieves an LOQ of 5.0 ppm, well below the standard TTC-based limits required for genotoxic alkyl halides. The application of the power function ensures excellent linearity (


), proving the method's trustworthiness for routine quality control release testing[10].

Conclusion

The detection of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane highlights a critical vulnerability in standard pharmaceutical impurity profiling: the reliance on UV chromophores. By pivoting to Charged Aerosol Detection (CAD) and strictly controlling mobile phase volatility and evaporator temperatures, analytical scientists can achieve robust, ICH-compliant quantification of this genotoxic alkyl halide. This approach eliminates the need for complex MS derivatization protocols while ensuring patient safety through rigorous trace-level impurity control.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: Molecules / NIH PMC URL:[Link]

  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) Source: Labrulez URL:[Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL:[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation Source: Journal of Pharmaceutical and Biomedical Analysis / NIH PubMed URL:[Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore Source: Veeprho URL:[Link]

  • Tips for LC Coupled with Charged Aerosol Detection Source: LCGC International / Chromatography Online URL:[Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Source: LCGC International / Chromatography Online URL:[Link]

  • Recent advances in trace analysis of pharmaceutical genotoxic impurities Source: Journal of Pharmaceutical and Biomedical Analysis / USPTO URL:[Link]

Sources

Comparing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane with mesylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (hereafter "Bromide 1") and its mesylate analog ((2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate, hereafter "Mesylate 2").

These compounds function as protected 3-carbon synthons (glycerol mimics) in the synthesis of chiral drugs, lipids, and functional polymers. The choice between the bromide and mesylate is not merely a matter of leaving group ability but involves critical trade-offs in thermal stability, acid sensitivity, and reaction kinetics.

Executive Summary: The Decision Matrix

FeatureBromide 1 (5-CH₂Br)Mesylate 2 (5-CH₂OMs)Winner
Leaving Group Ability (Sɴ2) Moderate (Good for Finkelstein)High (Excellent for mild Sɴ2)Mesylate (for mild conditions)
Thermal Stability High (Stable >100°C)Low (Decomposes >60-80°C)Bromide
Acetonide Compatibility Excellent (Neutral)Risk (Generates MsOH byproduct)Bromide
Steric Performance Superior in hindered systemsProne to eliminationBromide
Storage Shelf-stable liquid/solidCold storage requiredBromide

Recommendation:

  • Use the Bromide for high-temperature reactions, sterically demanding substitutions (neopentyl-like), or when long-term storage of the intermediate is required.

  • Use the Mesylate for rapid, low-temperature substitutions on highly reactive nucleophiles where thermal degradation is a concern.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Both compounds share the 2,2-dimethyl-1,3-dioxane core (acetonide protection), which is stable to base but highly labile to acid . This dictates the operational window for both reagents.

Structure & Reactivity

The 5-position of the 1,3-dioxane ring places the leaving group in a


-branched position relative to the ring oxygens. While not a true neopentyl system, the ring conformation (chair) creates significant steric drag on backside attack (

).
  • Bromide 1:

    • CAS: 111934-94-2 (racemic/generic)

    • Character: Robust alkylating agent. Can withstand reflux in toluene/DMF without degradation.

    • Activation: Often requires iodide catalysis (Finkelstein conditions) to boost reactivity.

  • Mesylate 2:

    • CAS: 131379-20-9 (analogous)

    • Character: Highly reactive electrophile.

    • Risk: Hydrolysis or elimination generates methanesulfonic acid (MsOH), which autocatalytically destroys the acetonide protecting group (deprotection).

Synthetic Pathways

The synthesis of these cores differs fundamentally. The bromide is often formed during the ring closure, whereas the mesylate is a functionalization of the alcohol.

Workflow Visualization

SynthesisPathways cluster_0 Key Difference Diol 2-(Bromomethyl)- propane-1,3-diol Bromide Bromide 1 (Robust, Stable) Diol->Bromide Cyclization (Dean-Stark) Alcohol (2,2-Dimethyl-1,3- dioxan-5-yl)methanol Mesylate Mesylate 2 (Reactive, Labile) Alcohol->Mesylate Functionalization (0°C, DCM) Acetone Acetone / H+ Acetone->Bromide MsCl MsCl / Et3N MsCl->Mesylate

Figure 1: Comparative synthesis routes. The Bromide is typically a thermodynamic product of cyclization, while the Mesylate is a kinetic product of alcohol functionalization.

Performance Analysis: The "Neopentyl" Effect

A critical, often overlooked factor is the steric hindrance at the 5-position. Experimental data on neopentyl-like systems (where a primary carbon is attached to a quaternary or tertiary center) reveals a reversal of standard reactivity trends.

Mechanism & Kinetics

In standard primary alkyl systems, OMs > I > Br is the leaving group order. However, in the 5-substituted 1,3-dioxane system:

  • Steric Retardation: The

    
     transition state is crowded. The nucleophile must approach past the axial hydrogens of the dioxane ring.
    
  • Thermal Requirement: Overcoming this barrier requires heat (>80°C).

  • The Stability Crossover:

    • Mesylate: At >80°C, secondary reactions (elimination to the alkene or internal rearrangement) compete with substitution.

    • Bromide: Remains stable at these temperatures, allowing the slow

      
       reaction to proceed to completion.
      

Evidence: Kinetic studies on neopentyl sulfonates vs. halides show that while sulfonates are theoretically better leaving groups, halides often give higher isolated yields in sterically demanding substitutions because they survive the reaction conditions long enough to react [1].

Experimental Protocols

Protocol A: Synthesis of Mesylate 2 (Low-Temp)

Use this for immediate consumption in mild alkylations.

  • Setup: Flame-dried RBF under

    
    .
    
  • Reagents: Dissolve (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.0 eq) in anhydrous DCM (

    
    ). Add 
    
    
    
    (1.5 eq).[1]
  • Addition: Cool to 0°C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 min.

  • Workup: Stir 1h at 0°C. Quench with saturated

    
     (critical to remove acid). Wash with brine, dry over 
    
    
    
    .[1][2]
  • Isolation: Concentrate in vacuo at <30°C. Do not distill. Use immediately.

    • Checkpoint:

      
       NMR should show a sharp singlet at 
      
      
      
      ppm (Ms group).
Protocol B: Nucleophilic Substitution with Bromide 1 (High-Temp)

Use this for difficult nucleophiles (e.g., azides, hindered amines).

  • Reagents: Dissolve Bromide 1 (1.0 eq) and Nucleophile (1.5 eq) in DMF or DMSO.

  • Catalysis: Add NaI (0.1 eq) to generate the transient, more reactive iodide in situ (Finkelstein activation).

  • Reaction: Heat to 90–110°C for 12–24h.

  • Monitoring: TLC (Hexane/EtOAc). Bromide is UV active if derivatized, but iodine staining is preferred.

  • Workup: Dilute with water, extract with

    
    . The acetonide survives these neutral/basic conditions perfectly.
    

Safety & Handling

HazardBromide 1Mesylate 2
Toxicity Alkylating agent (Potential Carcinogen). Lachrymator.Potent Alkylating agent (Genotoxic).[3]
Stability Stable at RT.Cold Storage (-20°C) Mandatory.
Decomposition Slow hydrolysis.Rapid hydrolysis to MsOH (corrosive/acidic).

Critical Warning: Old bottles of Mesylate 2 may contain significant pressure from decomposition gases or free acid that can degrade the acetonide immediately upon dissolution. Always check pH of the crude material.

References

  • Nucleophilic Substitution on Neopentyl Systems

    • Comparison of Rate Constants for Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
    • Source:

  • Synthesis of 1,3-Dioxane Derivatives

    • Synthesis of 5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane and analogs.
    • Source:

  • Mesylate Preparation & Instability

    • Structural Snapshots for Mechanism-Based Inactivation...
    • Source:

  • General Reactivity of 1,3-Dioxanes

    • Science of Synthesis: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[4]

    • Source:

Sources

TLC visualization stains for 2,2-dimethyl-1,3-dioxane compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Thin Layer Chromatography (TLC) visualization strategies for 2,2-dimethyl-1,3-dioxane derivatives (commonly known as acetonides or cyclic acetals).

Introduction to Acetonide Visualization Challenges

Compounds containing a 2,2-dimethyl-1,3-dioxane moiety present a unique challenge in chromatographic analysis. Because they are fully saturated aliphatic heterocycles, they lack the conjugated


-systems necessary for UV absorbance at 254 nm[1]. Furthermore, as cyclic acetals, they are highly stable under basic and neutral conditions but are labile under acidic conditions.

To visualize these compounds on a silica gel TLC plate, the visualization reagent must act as a two-stage chemical reactor: it must first provide the acidic environment necessary to hydrolyze the acetonide back into its parent 1,3-diol and acetone, and subsequently oxidize or condense with the unmasked diol to form a visible chromophore[1],[2].

Mechanistic Causality in Acetonide Visualization

The selection of a TLC stain is not arbitrary; it is dictated by the mechanism of acetonide cleavage. Universal oxidative stains (like Potassium Permanganate) often fail or require excessive heating for fully saturated acetonides because the intact 1,3-dioxane ring resists mild oxidation.

Instead, high-performance stains for this class—specifically p-Anisaldehyde (PAA) , Ceric Ammonium Molybdate (CAM) , and Phosphomolybdic Acid (PMA) —rely on a strong acid component (typically sulfuric acid) embedded within the stain matrix[2],[3]. When the TLC plate is heated, the acid catalyzes the localized deprotection of the acetonide. The newly liberated hydroxyl groups are then immediately trapped by the active staining agent.

G A 2,2-Dimethyl-1,3-dioxane (Acetonide) B Acidic Cleavage (H2SO4 / Heat) A->B C 1,3-Diol + Acetone B->C D Condensation / Oxidation (Stain Reagent) C->D E Visible Chromophore (Colored Spot) D->E

Mechanistic pathway of acetonide visualization via acid cleavage.

Comparative Performance Analysis

The table below synthesizes the quantitative and qualitative performance metrics of the three primary stains used for 2,2-dimethyl-1,3-dioxane compounds.

Table 1: Performance Comparison of TLC Stains for Acetonides

Metricp-Anisaldehyde (PAA)Ceric Ammonium Molybdate (CAM)Phosphomolybdic Acid (PMA)
Primary Mechanism Acid cleavage

Condensation
Acid cleavage

Oxidation
Direct Oxidation
Sensitivity (LOD) ~0.1 - 0.5 µg[4]< 0.1 µg[1]~0.5 - 1.0 µg[1]
Color Profile Highly variable (Pink, Green, Blue)[2]Dark blue/black on light blueDark green on light green[1]
Differentiation Excellent (Functional group specific)Poor (Universal dark spots)Poor (Universal dark spots)
Shelf-Life 1-2 Months (Refrigerated)[2]3-6 Months (Light sensitive)[3]> 12 Months (Room Temp)[3]
Best Used For Complex mixtures requiring differentiationTrace impurity detectionRapid, universal screening

Self-Validating Experimental Protocols

To ensure scientific integrity, a TLC staining protocol must be self-validating. The following methodologies incorporate built-in causality checks to verify reagent integrity and prevent false negatives.

G S1 1. Elute & Dry (Remove Solvent) S2 2. Dip Plate (1-2 seconds) S1->S2 S3 3. Wipe Excess (Paper Towel) S2->S3 S4 4. Heat (50-105°C) (Develop Color) S3->S4 S5 5. Evaluate (Mark Spots) S4->S5

Standardized workflow for TLC plate staining and thermal development.

Protocol 1: p-Anisaldehyde (PAA) Staining

PAA is the gold standard for acetonides because it yields distinct colors based on the surrounding molecular architecture, aiding in the differentiation of closely eluting diastereomers or side products[2].

Preparation:

  • Combine 250 mL of 95% Ethanol, 2.5 mL of concentrated

    
    , and 5 mL of glacial acetic acid[2].
    
  • Causality Check: Allow the acidic mixture to cool completely to room temperature. Adding p-anisaldehyde to a hot acidic solution triggers premature auto-oxidation[2].

  • Once cool, add 15 mL of p-anisaldehyde and stir vigorously[2].

  • Validation: The active solution should be pale yellow. If the solution turns bright pink in the storage jar, the aldehyde has oxidized, and the stain will not develop spots properly. Discard and remake[2].

Application:

  • Dry the eluted TLC plate completely using a heat gun. Causality: Residual basic eluents (e.g., triethylamine) will neutralize the

    
     in the stain, preventing the critical acid-catalyzed cleavage of the acetonide[4].
    
  • Dip the plate swiftly (1 second) to prevent the analyte from dissolving into the stain[1].

  • Heat the plate uniformly at 105°C[4]. Acetonides typically appear as vibrant green, blue, or red spots against a pale pink background.

Protocol 2: Ceric Ammonium Molybdate (CAM / Hanessian's Stain)

CAM is utilized when maximum sensitivity is required, particularly for late-stage drug development intermediates where trace acetonide impurities must be quantified.

Preparation:

  • Dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of distilled water[2],[3].

  • Slowly add 15 mL of concentrated

    
     while stirring[2],[3].
    
  • Validation: The solution must be clear and bright yellow. If it exhibits a blue tint, the

    
     has been prematurely reduced to 
    
    
    
    , indicating contamination. Wrap the jar in aluminum foil, as the complex is photosensitive[3].

Application:

  • Dip the dried plate and wipe the back to remove excess liquid.

  • Heat gently (50-60°C). Causality: CAM is a harsh oxidizer. Overheating will cause the entire silica background to turn dark blue, masking the analyte spots[1].

  • Validation: A successful development shows distinct dark blue/black spots on a faint, light blue background.

Protocol 3: Phosphomolybdic Acid (PMA)

PMA is a robust, universal stain that requires less strict storage conditions but requires higher activation energy (stronger heating)[1].

Preparation:

  • Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[1],[3].

  • Validation: The solution should be bright yellow/orange.

Application:

  • Dip the plate and heat aggressively with a heat gun.

  • Causality: The intense heat drives the reduction of the heteropolymolybdate complex by the organic acetonide, forming "molybdenum blue"[1].

  • Validation: Spots will appear dark green/blue. If the background turns entirely green, the plate was overheated[1].

References

  • Reach Devices. "TLC stains." Reach Devices.[Link]

  • University of Rochester. "Magic Formulas: TLC Stains." University of Rochester.[Link]

  • Sarpong Group. "Appendix 3: Recipes For TLC Stains." University of California, Berkeley.[Link]

  • EPFL. "TLC Visualization Reagents." École Polytechnique Fédérale de Lausanne.[Link]

Sources

Safety Operating Guide

Comprehensive EHS Guide: Handling and Disposal of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, designed for laboratory professionals and researchers.

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is a highly valuable synthetic intermediate frequently utilized in the development of lipid nanoparticles for nucleic acid delivery[1] and the synthesis of complex organic frameworks, such as stilbene derivatives for amyloid imaging[2].

Because it contains a reactive bromomethyl group, this compound acts as an alkylating agent. Furthermore, its 1,3-dioxane ring (a ketal) presents specific chemical compatibilities that must be respected. Proper disposal is not merely a regulatory formality; it is a critical requirement to prevent environmental contamination and protect laboratory personnel from cumulative exposure.

Chemical Profile and Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Property / ParameterSpecification / Classification
Chemical Structure Halogenated organic acetal (ketal)
Primary Hazards Irritant, Alkylating Agent, Environmental Hazard
Waste Stream Category Halogenated Organic Waste
Chemical Incompatibilities Strong oxidizing agents, strong aqueous acids (induces ketal hydrolysis)
Recommended PPE Nitrile gloves (double-gloving recommended), chemical splash goggles, flame-resistant lab coat

Causality Check: Why must this be strictly classified as Halogenated Waste ? Compounds containing halogens (like bromine) require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing this compound with standard non-halogenated solvent waste alters the required incineration temperature profile, violating environmental regulations and creating severe downstream processing hazards.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Do not attempt bench-top chemical neutralization (e.g., reacting the waste with excess amines or strong bases to destroy the alkyl halide) unless specifically validated by your institution's Environmental Health and Safety (EHS) department. Unvalidated neutralization often generates secondary hazardous waste streams that are more difficult to manage.

Step-by-Step Disposal Methodology:

  • Segregation at the Source:

    • Collect all liquid waste containing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (including reaction mother liquors, extraction solvents, and chromatography fractions) directly into a designated Halogenated Organic Waste carboy.

    • Critical Rule: Ensure the waste container does not contain strong aqueous acids, as the 1,3-dioxane ring will hydrolyze, potentially releasing reactive diols and altering the waste's physical state.

  • Container Specifications:

    • Utilize High-Density Polyethylene (HDPE) or heavy-duty glass containers provided by your EHS department.

    • Never use metal containers, as trace hydrolysis can generate hydrobromic acid (HBr), leading to rapid corrosion and container failure.

  • Mandatory Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Explicitly write "5-(bromomethyl)-2,2-dimethyl-1,3-dioxane" and "Brominated Organics". Do not use shorthand or structural drawings on waste manifests.

  • Solid Waste Management:

    • Contaminated consumables (e.g., pipette tips, silica gel from columns, filter paper) must be allowed to vent in a fume hood if volatile solvents are present, then placed in a sealed, puncture-resistant container labeled as Solid Halogenated Hazardous Waste .

Emergency Spill Response Workflow

In the event of an accidental release outside of primary containment (fume hood), execute the following self-validating protocol to ensure complete decontamination.

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure laboratory ventilation (HVAC) is operating at maximum exchange rates.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill-control polymer. Do not use combustible materials like sawdust.

  • Absorption and Collection: Allow the absorbent to fully take up the liquid. Using non-sparking polypropylene tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or bucket.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any trace acidic byproducts, followed by a water rinse. Collect all wash liquids as Halogenated Aqueous Waste.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane waste to ensure full EHS compliance.

G Start Waste Generation: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane Type Determine Waste State Start->Type Liquid Liquid Waste (Solvents, Mother Liquors) Type->Liquid Solid Solid Waste (Silica, PPE, Absorbents) Type->Solid Halogenated Route to: Halogenated Organic Waste Carboy Liquid->Halogenated SolidWaste Route to: Solid Hazardous Waste Bin Solid->SolidWaste Incineration Licensed High-Temperature Incineration (via EHS) Halogenated->Incineration SolidWaste->Incineration

Waste segregation and disposal workflow for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

References

  • STYLBEN DERIVATIVES AND THEIR USE FOR BINDING AND IMAGING FORMATION OF AMYLOID PLATES (BRPI0516408B1). Google Patents.
  • 核酸含有脂質ナノ粒子 (Nucleic acid-containing lipid nanoparticles) (WO2018062413A1). Google Patents.

Sources

Personal protective equipment for handling 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS No. 111934-94-2). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure the highest standards of laboratory safety. The procedures outlined below are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Compound

5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is a halogenated organic compound. While specific toxicity data for this exact molecule is limited, a thorough hazard assessment can be constructed by analyzing its structural motifs and data from closely related analogues.

  • The Bromomethyl Group (-CH₂Br): This functional group is a potent alkylating agent. In biological systems, it can react with nucleophiles like DNA and proteins, which is the underlying mechanism for its irritant and potentially toxic properties.

  • The Dioxane Ring: Dioxane and its derivatives can pose various health risks. The overall hazard profile is dictated by the substituents.

Based on GHS classifications for structurally similar compounds such as 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and 2-(bromomethyl)-1,3-dioxolane, we must assume this compound presents the following hazards[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous and requires stringent control measures to prevent exposure.

Core Personal Protective Equipment (PPE) Directives

The primary routes of exposure are inhalation, skin contact, and eye contact. The following PPE is mandatory for all personnel handling 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[1] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[3]

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in conjunction with chemical splash goggles .[4][5] The face shield provides a secondary barrier protecting the entire face from splashes.[5]

Skin and Body Protection

This compound is known to cause skin irritation upon contact.[1] Effective barrier protection is critical.

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals.[5] Always use a double-gloving technique, especially for prolonged handling. If direct immersion or extended contact is anticipated, consult a glove compatibility chart. Never use latex gloves, as they offer poor protection against many organic solvents.[5]

  • Lab Coat: A flame-resistant lab coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Body Coverage: Full-length pants and closed-toe, closed-heel shoes are mandatory.[4] Shorts, skirts, and perforated shoes are strictly prohibited in any area where this chemical is handled.

Respiratory Protection

The compound may cause respiratory irritation if vapors or aerosols are inhaled.[1][2]

  • Primary Control: All handling of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane must be performed inside a certified chemical fume hood to minimize vapor inhalation.[6][7]

  • Secondary Control: If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] A formal respiratory protection program, including fit testing, is necessary in such cases.

PPE Selection Summary
Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Transfer (<10 mL) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat, Full-length pants, Closed-toe shoesRequired: Chemical Fume Hood
Standard Benchtop Reactions (<50 mL) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat, Full-length pants, Closed-toe shoesRequired: Chemical Fume Hood
High-Volume Transfers / Splash Risk (>50 mL) Goggles and Full-Face ShieldDouble Pair of Nitrile GlovesChemical-Resistant Apron over Lab Coat, Full-length pants, Closed-toe shoesRequired: Chemical Fume Hood
Emergency Spill Cleanup Goggles and Full-Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronRequired: NIOSH-approved respirator with organic vapor cartridge

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling: Perform all manipulations deep within the fume hood to ensure containment. Use appropriate glassware and equipment to minimize the risk of spills or splashes.

  • Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have been exposed.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove outer gloves. Then, remove the face shield (if used) and goggles. Remove the lab coat, and finally, the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[8]

Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: All un-used 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane and solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container. Follow all local and institutional regulations for hazardous waste disposal.[2][7]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered contaminated. Place it in a designated hazardous waste container for solids. Do not discard in the regular trash.

  • Empty Containers: "Empty" containers are not truly empty and will contain chemical residue. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.

Emergency Procedures

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Risk Level Assessment cluster_3 PPE Configuration Start Handling 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane? FumeHood Work in Chemical Fume Hood? Start->FumeHood NoHood STOP! Do Not Proceed. Consult EHS. FumeHood->NoHood No Risk Assess Splash/Aerosol Risk (e.g., Volume > 50mL, Heating, Agitation) FumeHood->Risk Yes LowRisk Low Risk (e.g., Small Volume Weighing) Risk->LowRisk Low HighRisk High Risk Risk->HighRisk High PPE_Low Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat LowRisk->PPE_Low PPE_High Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat HighRisk->PPE_High

Caption: PPE selection workflow based on risk assessment.

References

  • Isoflurane: Safe Use Guidelines. (n.d.).
  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET. (2025, June 26). TCI Chemicals.
  • (5-(Bromomethyl)-2,2-dimethyl-1,3-dioxan-5-yl)methanol. (n.d.). Hoffman Fine Chemicals Pty Ltd.
  • 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific Company.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). UC Riverside Environmental Health & Safety.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville Environmental Health & Safety.
  • 5-(Bromomethyl)-2,2-dimethyl[1][6]dioxane. (n.d.). Aldlab. Retrieved from aldlab.com

  • Halogenated Anesthetic Gasses - Fact Sheet. (n.d.). University of Minnesota.
  • 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (2024, February 8). Chemos GmbH & Co.KG.
  • Safety data sheet. (n.d.).
  • 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane. (2025, October 15). US Environmental Protection Agency.
  • 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. (n.d.). Apollo Scientific.
  • 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane. (n.d.). Lianhe Aigen.
  • 2,2-Dimethyl-1,3-dioxan-5-one - SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.